(5-Amino-2-bromophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-amino-2-bromophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWOEGRWLGUMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752969-45-2 | |
| Record name | (5-amino-2-bromophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(5-Amino-2-bromophenyl)methanol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (5-Amino-2-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Key Synthetic Intermediate
This compound is a substituted benzyl alcohol derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature—possessing an amine, a bromine atom, and a primary alcohol—makes it a highly versatile building block. The strategic placement of these functional groups allows for sequential and site-selective modifications, rendering it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of a reliable synthetic pathway to this compound, followed by a comprehensive overview of its characterization.
Strategic Synthesis: Reduction of 2-Amino-5-bromobenzoic Acid
The most direct and efficient synthesis of this compound involves the selective reduction of the carboxylic acid moiety of 2-amino-5-bromobenzoic acid. This transformation is effectively achieved using a borane complex, a reagent known for its chemoselectivity in reducing carboxylic acids in the presence of other functional groups.
Causality in Experimental Design
-
Choice of Precursor: 2-Amino-5-bromobenzoic acid serves as an ideal starting material. It is commercially available and possesses the requisite arrangement of substituents on the aromatic ring[1][2].
-
Selection of Reducing Agent: Borane tetrahydrofuran complex (BH₃·THF) is the reagent of choice. Unlike other reducing agents like lithium aluminum hydride (LAH), borane complexes can reduce carboxylic acids to alcohols without affecting other potentially reactive groups like the aromatic bromine. The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently hydrolyzed during the workup to yield the primary alcohol[3][4].
-
Reaction Conditions: The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the premature quenching of the highly reactive borane reagent[3]. An inert atmosphere (e.g., nitrogen or argon) is crucial to exclude moisture and oxygen, ensuring the integrity of the reactants. The initial addition of the borane solution is performed at a reduced temperature (ice bath) to manage the exothermic nature of the reaction and prevent potential side reactions. The reaction is then allowed to proceed to completion at room temperature[3].
Synthetic Workflow Diagram
The following diagram illustrates the single-step reduction process from the starting material to the final product.
Caption: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Objective: To synthesize this compound via the reduction of 2-amino-5-bromobenzoic acid.
Materials:
-
2-Amino-5-bromobenzoic acid (1 equivalent)
-
Borane tetrahydrofuran complex (1 M solution in THF, 5 equivalents)[3]
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa
-
Syringes and needles
-
Addition funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Add 2-amino-5-bromobenzoic acid (e.g., 10 g, 46.3 mmol) to a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and purge with nitrogen for 10-15 minutes[3].
-
Dissolution: Add anhydrous THF (e.g., 100 mL) via syringe to dissolve the starting material completely.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0°C.
-
Reagent Addition: Slowly add the borane tetrahydrofuran solution (1 M, e.g., 231 mL, 231 mmol) dropwise via an addition funnel or syringe over 30-45 minutes. Maintain the internal temperature below 5°C during the addition[3].
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours) under the nitrogen atmosphere[3].
-
Quenching: Carefully cool the reaction mixture back to 0°C with an ice bath. Slowly and cautiously add deionized water (e.g., 150 mL) dropwise to quench the excess borane complex. Note: This step is exothermic and will produce hydrogen gas; ensure adequate ventilation.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). This removes any unreacted acidic starting material and aqueous residues.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product is often obtained as a solid with high purity. For the synthesis described in the reference, a quantitative yield of a white solid was reported[3]. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of the target compound.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 752969-45-2 | [5] |
| Molecular Formula | C₇H₈BrNO | [5][6] |
| Molecular Weight | 202.05 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Purity | Typically >95% | [5] |
| InChIKey | DFWOEGRWLGUMSG-UHFFFAOYSA-N | [5][7] |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The expected signals in ¹H and ¹³C NMR spectra are detailed below.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | ~7.2-7.4 | Doublet | 1H | H ortho to -Br |
| Aromatic CH | ~6.7-6.9 | Doublet of doublets | 1H | H meta to -Br, ortho to -NH₂ |
| Aromatic CH | ~6.5-6.7 | Doublet | 1H | H ortho to -CH₂OH, ortho to -NH₂ |
| Methylene CH₂ | ~4.5 | Singlet/Doublet | 2H | -CH₂OH |
| Amine NH₂ | ~3.5-5.0 | Broad Singlet | 2H | -NH₂ |
| Hydroxyl OH | ~2.0-4.0 | Broad Singlet/Triplet | 1H | -OH |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Aromatic C | ~145-148 | C-NH₂ |
| Aromatic C | ~138-140 | C-CH₂OH |
| Aromatic C | ~130-133 | C-H |
| Aromatic C | ~115-120 | C-H |
| Aromatic C | ~112-115 | C-H |
| Aromatic C | ~108-112 | C-Br |
| Methylene C | ~63-66 | -CH₂OH |
Note: Exact chemical shifts are solvent-dependent. Data is inferred from typical values and related structures[8][9].
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 (Broad) | Alcohol hydroxyl group |
| N-H Stretch | 3300-3500 (Two sharp bands) | Primary amine |
| C-H Stretch (Aromatic) | 3000-3100 | Aryl C-H bonds |
| C-H Stretch (Aliphatic) | 2850-2960 | Methylene C-H bonds |
| C=C Stretch (Aromatic) | 1500-1600 | Benzene ring |
| C-O Stretch | 1000-1260 | Primary alcohol |
| C-Br Stretch | 500-600 | Carbon-bromine bond |
These characteristic peaks confirm the successful reduction of the carboxylic acid to a primary alcohol while retaining the amine and bromide functionalities[9][10].
3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will exhibit a molecular ion peak cluster corresponding to the molecular formula C₇H₈BrNO.
-
Isotopic Pattern: A key diagnostic feature is the presence of two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), which is characteristic of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br)[7]. This provides definitive evidence for the presence of a single bromine atom in the structure. The calculated monoisotopic mass is approximately 200.97893 Da[7].
Conclusion
The synthesis of this compound is reliably achieved through the borane-mediated reduction of 2-amino-5-bromobenzoic acid. This method is high-yielding, chemoselective, and proceeds under mild conditions. The identity and purity of the final product are unequivocally confirmed through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, each providing complementary structural information. This well-characterized intermediate stands as a valuable and versatile tool for professionals in drug discovery and chemical development.
References
- 1. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
- 3. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]
- 6. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
Physical and chemical properties of (5-Amino-2-bromophenyl)methanol
An In-Depth Technical Guide to (5-Amino-2-bromophenyl)methanol
Introduction
This compound is a substituted aromatic alcohol of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a trifunctional molecule, it incorporates a primary alcohol, an amine, and an aryl bromide. This unique combination of reactive sites makes it a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of the amino and bromo groups on the phenyl ring, coupled with the reactivity of the benzylic alcohol, allows for a wide range of chemical transformations.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates the available physicochemical data, discusses analytical characterization techniques, and outlines logical synthetic and handling protocols. The insights provided are grounded in established chemical principles to support its application in complex synthetic workflows, particularly as an intermediate for active pharmaceutical ingredients (APIs) and other high-value fine chemicals.[1][2]
Compound Identification and Physicochemical Properties
Accurate identification is paramount for any chemical reagent. This compound is distinguished by a unique set of identifiers and physical properties, which are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-Amino-2-bromobenzyl alcohol | [3] |
| CAS Number | 752969-45-2 | [3][4] |
| Molecular Formula | C₇H₈BrNO | [3][5] |
| Molecular Weight | 202.05 g/mol | [3] |
| Monoisotopic Mass | 200.97893 Da | [5] |
| Appearance | Solid | [3] |
| InChIKey | DFWOEGRWLGUMSG-UHFFFAOYSA-N | [3][5] |
Analytical Characterization
Characterizing the identity and purity of this compound is crucial for its reliable use in subsequent reactions. The primary methods for this are mass spectrometry and spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming molecular weight. For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its monoisotopic mass (200.97893 Da).[5] Additionally, predictive modeling provides collision cross-section (CCS) values, which are valuable for compound identification in liquid chromatography-mass spectrometry (LC-MS) workflows.[5]
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 201.98621 | 133.7 |
| [M+Na]⁺ | 223.96815 | 145.3 |
| [M-H]⁻ | 199.97165 | 138.6 |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
While experimentally derived spectral data for this specific isomer is not widely published, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the bromine and amino substituents, likely appearing in the δ 6.5-7.5 ppm range. The benzylic protons of the -CH₂OH group would appear as a singlet, typically around δ 4.5 ppm. The amine (-NH₂) protons would present as a broad singlet, and the hydroxyl (-OH) proton would also be a singlet, with chemical shifts that can vary depending on solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon NMR would display seven unique signals: six for the aromatic carbons, with their chemical shifts influenced by the attached substituents (C-Br, C-NH₂, C-CH₂OH), and one signal for the benzylic carbon (-CH₂OH) typically around δ 60-65 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands would include:
-
Strong, broad O-H stretching from the alcohol group (~3200-3600 cm⁻¹).
-
N-H stretching from the primary amine, typically appearing as a doublet (~3300-3500 cm⁻¹).[6]
-
Aromatic C-H stretching (~3000-3100 cm⁻¹).
-
C=C stretching from the aromatic ring (~1500-1600 cm⁻¹).[6]
-
A C-Br stretching band in the fingerprint region (~500-650 cm⁻¹).
-
For comparative analysis, researchers can refer to the extensive publicly available spectral data for the related isomer, (2-Amino-5-bromophenyl)methanol (CAS 20712-12-3).[7]
Synthesis and Purification
Synthetic Rationale
The most direct and common synthetic route to substituted benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde. In the case of this compound, the logical precursor would be 5-amino-2-bromobenzoic acid. This transformation requires a powerful reducing agent capable of converting a carboxylic acid to a primary alcohol without affecting the aromatic ring or the other functional groups.
Exemplar Protocol: Reduction of an Aminobromobenzoic Acid
Reaction: 2-Amino-5-bromobenzoic acid → 2-Amino-5-bromobenzyl alcohol
-
Setup: Add 2-amino-5-bromobenzoic acid (1.0 equiv) to a dry, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar.
-
Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF). The choice of THF is critical as it is an aprotic, non-reactive solvent suitable for reactions with highly reactive hydride reagents.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a crucial safety measure to control the exothermic reaction upon addition of the reducing agent.
-
Reduction: Slowly add a solution of borane tetrahydrofuran complex (BH₃·THF) or portion-wise addition of lithium aluminum hydride (LiAlH₄) (approx. 3.0 equiv).[8][9] These are potent reducing agents necessary for the conversion of the carboxylic acid. The slow addition is essential to manage the reaction rate and heat generation.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask again to 0 °C and cautiously add water dropwise to quench the excess reducing agent. This is a highly exothermic step that generates hydrogen gas and must be performed with extreme care.
-
Workup and Extraction: Add ethyl acetate to the mixture. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate to ensure full recovery of the product.[9]
-
Washing and Drying: The combined organic layers are washed with brine to remove residual water and inorganic salts, then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.
Purification
The crude solid is typically purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexanes.[9] The principle is to dissolve the crude product in a minimum amount of hot ethyl acetate, followed by the slow addition of hexanes (a non-solvent) until precipitation begins. Cooling the mixture allows for the formation of pure crystals, which are then isolated by filtration.
Synthesis and Purification Workflow
Chemical Reactivity and Potential Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups.
-
Amino Group: Functions as a nucleophile or a directing group. It can readily undergo N-acylation, N-alkylation, or be converted into a diazonium salt for subsequent Sandmeyer-type reactions.
-
Bromine Atom: This is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations.
-
Benzylic Alcohol: The -CH₂OH group can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution.
This trifunctionality makes it an ideal intermediate for constructing complex heterocyclic scaffolds used in drug discovery. For example, derivatives of this compound could be used in the synthesis of novel kinase inhibitors or other targeted therapeutics where a substituted aminobenzyl moiety is a key pharmacophore.[10]
Safety, Handling, and Storage
While a specific, detailed safety data sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on the known hazards of related brominated and aminated aromatic compounds.[11][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some related isomers are noted to be light-sensitive and are best stored under an inert atmosphere (e.g., argon) to prevent degradation.[13]
Conclusion
This compound is a valuable chemical intermediate with significant potential for applications in pharmaceutical and materials science research. Its well-defined structure, featuring three distinct functional groups, offers chemists a versatile platform for molecular elaboration. While detailed experimental data for this specific isomer is emerging, its properties and reactivity can be reliably inferred from established chemical principles and comparison with related, well-documented isomers. Adherence to rigorous analytical characterization and appropriate safety protocols will ensure its effective and safe use in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino Benzyl Alcohol [anshulchemicals.com]
- 3. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]
- 4. This compound | 752969-45-2 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
Solubility Profile of (5-Amino-2-bromophenyl)methanol: A Physicochemical and Methodological Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Amino-2-bromophenyl)methanol is a substituted aromatic compound with functional groups that impart a unique and complex solubility profile. As a critical parameter in drug discovery and development, understanding its behavior in various solvents is paramount for formulation, bioavailability, and process chemistry. This guide provides a deep dive into the theoretical principles governing the solubility of this molecule, outlines authoritative experimental protocols for its empirical determination, and offers predictive insights into its behavior across a spectrum of common laboratory solvents. By integrating fundamental chemical principles with robust experimental design, this document serves as an essential resource for scientists working with this and structurally related compounds.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For a compound like this compound, which possesses potential as a building block in medicinal chemistry, poor solubility can create significant hurdles. It can lead to unpredictable results in in vitro assays, hinder formulation development, and result in poor bioavailability, ultimately compromising the therapeutic potential of a drug candidate.[1][2] Therefore, a thorough characterization of its solubility is not merely a preliminary step but a critical component of risk assessment and lead optimization in the drug development pipeline.
Molecular Structure Analysis and Predicted Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that dictate its interactions with different solvents:
-
Aromatic Phenyl Ring: The core benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.
-
Hydroxyl Group (-CH₂OH): This group is polar and acts as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water and alcohols.[3]
-
Amino Group (-NH₂): Similar to the hydroxyl group, the primary amine is polar and can donate and accept hydrogen bonds, enhancing aqueous solubility.[4] As a weak base, its protonation in acidic media can dramatically increase solubility.[4]
-
Bromo Substituent (-Br): The halogen atom is electronegative, contributing to the molecule's overall polarity, but it also adds to the molecular weight and volume, which can sometimes decrease solubility.
The interplay of these functional groups suggests that this compound will exhibit amphiphilic character, with limited solubility in both highly polar and completely nonpolar solvents, and likely preferential solubility in polar aprotic or moderately polar protic solvents.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. byjus.com [byjus.com]
- 4. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
(5-Amino-2-bromophenyl)methanol: A Versatile Scaffold for Novel Therapeutics in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Amino-2-bromophenyl)methanol is a strategically substituted aromatic building block poised for significant applications in modern medicinal chemistry. Its unique trifunctional nature—a primary amine, a bromine atom, and a primary alcohol—offers a rich chemical canvas for the synthesis of diverse molecular architectures. This guide elucidates the untapped potential of this scaffold, presenting a forward-looking perspective on its application in the discovery of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators. By leveraging established synthetic methodologies and drawing parallels from structurally related bioactive compounds, we provide a comprehensive roadmap for the design, synthesis, and biological evaluation of new chemical entities derived from this promising starting material. This document is intended to serve as a practical resource for researchers engaged in the exploration of new therapeutic frontiers.
Introduction: The Strategic Value of the this compound Scaffold
The pursuit of novel chemical matter with therapeutic potential is the cornerstone of drug discovery. The selection of a starting scaffold is a critical decision that dictates the accessible chemical space and, ultimately, the biological targets that can be modulated. This compound presents a compelling case for its utilization as a versatile starting point for library synthesis. The molecule's key features include:
-
A Nucleophilic Amino Group: This primary amine serves as a key handle for a wide array of chemical transformations, including amidation, sulfonylation, and the construction of various heterocyclic systems.
-
A Reactive Bromine Atom: The bromo substituent is a versatile functional group for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
-
A Modifiable Hydroxymethyl Group: The primary alcohol can be readily oxidized to an aldehyde for subsequent reactions or functionalized to form ethers and esters, providing another avenue for structural diversification.
The spatial arrangement of these functional groups allows for the generation of complex, three-dimensional structures with the potential for high-affinity and selective interactions with biological targets.
Synthetic Utility: A Gateway to Privileged Heterocyclic Scaffolds
The true potential of this compound lies in its ability to serve as a precursor to privileged heterocyclic scaffolds known for their prevalence in approved drugs and clinical candidates.
Synthesis of Quinazolines and Quinolines
2-Aminobenzyl alcohols are well-established precursors for the synthesis of quinazolines and quinolines, two heterocyclic systems of immense importance in medicinal chemistry, particularly in the development of kinase inhibitors.
The following diagram illustrates a general workflow for the synthesis of quinazoline derivatives from this compound.
Caption: Synthetic workflow for quinazoline library generation.
This protocol is a representative example of how this compound can be converted to a quinazoline scaffold.
-
Oxidation to the Aldehyde: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add an oxidizing agent like manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to obtain 2-amino-5-bromobenzaldehyde.
-
Cyclization to the Quinazoline: The resulting aldehyde can be reacted with a variety of reagents to form the quinazoline ring. For example, heating the aldehyde with formamide or ammonium acetate in the presence of an acid catalyst can yield the quinazoline core. Alternatively, reaction with guanidine hydrochloride can introduce an amino group at the 2-position.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired bromo-substituted quinazoline.
Potential Therapeutic Applications: Targeting Kinases and GPCRs
The structural motifs accessible from this compound are prevalent in a number of clinically relevant drug classes.
Kinase Inhibitors for Oncology
The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). The bromo-substituent on the quinazoline ring can serve as a key interaction point within the ATP-binding pocket of these kinases or as a handle for further derivatization to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Insights:
Studies on bromo-substituted quinazolines have shown that the position and nature of the substituent at the 4-position of the quinazoline ring are critical for activity. For instance, anilino-quinazolines with a bromine atom on the aniline ring have demonstrated potent EGFR inhibitory activity[1]. The 6-bromo substitution on the quinazoline core, accessible from this compound, can be explored in combination with various 4-anilino moieties to generate novel EGFR inhibitors.
Furthermore, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and shown to possess significant anticancer activity, acting as VEGFR-2 inhibitors[2][3][4]. This highlights the potential of the bromo-aminophenyl motif in the development of anti-angiogenic agents.
The following diagram depicts the potential inhibition of the VEGFR-2 signaling pathway by a derivative of this compound.
Caption: Inhibition of the VEGFR-2 signaling cascade.
-
Materials: Recombinant human VEGFR-2 kinase, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase assay buffer, the substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding a mixture of VEGFR-2 enzyme and ATP. d. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only). Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Compound ID | Scaffold | Target Kinase | Reported IC₅₀ (µM) | Reference |
| Derivative 7d | 1-benzyl-5-bromoindolin-2-one | VEGFR-2 | 0.503 | [2][4] |
| Compound 25 | 2-(3-bromophenyl)quinazolin-4-one | CDK9 | 0.142 | [5] |
| Compound 21 | 6-bromo-4-(hydrazinyl)quinazoline | EGFRwt | 0.0461 | [1] |
GPCR Modulators for Neurological Disorders
The bromo-aminophenyl motif is also present in compounds targeting G-protein coupled receptors, such as dopamine receptors. For instance, bromo-substituted 1-phenyl-3-benzazepine derivatives have been synthesized and shown to have high affinity for the D1 dopamine receptor[6][7]. This suggests that this compound could be a valuable starting material for the synthesis of novel CNS-active agents.
The following diagram outlines a typical workflow for identifying and characterizing GPCR ligands derived from this compound.
Caption: Workflow for GPCR ligand discovery and optimization.
-
Materials: Cell membranes expressing the human dopamine D1 receptor, a radiolabeled ligand (e.g., [³H]SCH23390), non-labeled competitor (e.g., haloperidol), test compounds, and scintillation cocktail.
-
Procedure: a. In a 96-well filter plate, add the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound. For non-specific binding control, add an excess of the non-labeled competitor. b. Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium. c. Wash the plate to remove unbound radioligand and dry the filters. d. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for each test compound by fitting the data to a competition binding curve using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a commercially available and highly versatile building block that holds considerable promise for the discovery of novel therapeutic agents. Its strategic placement of functional groups provides a robust platform for the synthesis of diverse compound libraries targeting key protein families implicated in a range of diseases. The demonstrated utility of structurally related compounds as potent kinase inhibitors and GPCR modulators provides a strong rationale for the exploration of this scaffold in drug discovery programs. Future efforts should focus on the systematic exploration of the chemical space accessible from this starting material and the thorough biological evaluation of the resulting compounds to unlock their full therapeutic potential.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2'-Bromobenzyl)-6,7-dihydroxy- N-methyl-tetrahydroisoquinoline and 1,2-Demethyl-nuciferine as Agonists in Human D2 Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (5-Amino-2-bromophenyl)methanol Derivatives and Analogs for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of success in drug discovery. The (5-Amino-2-bromophenyl)methanol moiety represents a versatile and highly functionalized starting point for the synthesis of a diverse array of derivatives and analogs with significant therapeutic potential. Its unique arrangement of an amino group, a bromine atom, and a hydroxymethyl group on a phenyl ring offers multiple avenues for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of this compound derivatives, with a particular focus on their emerging role as kinase inhibitors in oncology.
I. The Core Scaffold: this compound - Properties and Synthesis
This compound is a solid organic compound with the molecular formula C7H8BrNO and a molecular weight of approximately 202.05 g/mol .[1] The presence of both a nucleophilic amino group and a reactive bromine atom makes it a valuable building block in organic synthesis.
Synthesis of the Core Scaffold
The synthesis of this compound can be efficiently achieved through the reduction of its corresponding carboxylic acid, 2-bromo-5-aminobenzoic acid. A common and effective method involves the use of a borane-tetrahydrofuran complex (BH3-THF).[2][3][4][5][6] This approach is favored for its selectivity in reducing carboxylic acids to alcohols without affecting other functional groups.
A general procedure for the synthesis of a related isomer, (2-Amino-5-bromophenyl)methanol, from 2-amino-5-bromobenzoic acid provides a reliable template for the synthesis of this compound.[7][8]
Experimental Protocol: Synthesis of Aminobenzyl Alcohols via Carboxylic Acid Reduction
Objective: To synthesize this compound by the reduction of 2-bromo-5-aminobenzoic acid.
Materials:
-
2-bromo-5-aminobenzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane tetrahydrofuran solution (1 M in THF)[7]
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-5-aminobenzoic acid in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add the borane tetrahydrofuran solution dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
II. Therapeutic Applications in Oncology: Targeting Key Signaling Pathways
Derivatives of the this compound scaffold have emerged as promising candidates for the development of targeted cancer therapies. The bromophenyl moiety is a common feature in a number of potent kinase inhibitors, suggesting that this scaffold can be effectively utilized to target the ATP-binding sites of key oncogenic kinases.[9][10][11]
A. Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[12] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several small-molecule EGFR inhibitors feature a substituted aminophenyl ring, highlighting the potential for this compound derivatives to be developed as EGFR inhibitors.[12]
B. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[13] The inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. The bromophenyl group has been identified as a key structural feature in some VEGFR-2 inhibitors, suggesting that derivatives of this compound could be potent anti-angiogenic agents.[14]
Signaling Pathway Diagram: EGFR and VEGFR-2 Inhibition
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.
III. Structure-Activity Relationship (SAR) Studies
The development of potent and selective inhibitors requires a thorough understanding of the structure-activity relationship (SAR). For derivatives of this compound, modifications at the amino, hydroxyl, and bromo positions can significantly impact their biological activity.
-
Amino Group (Position 5): The amino group serves as a key point for derivatization. Acylation or substitution with various heterocyclic or aromatic moieties can lead to enhanced binding affinity and selectivity for target kinases.
-
Hydroxymethyl Group (Position 1): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be etherified or esterified to modulate solubility and cell permeability.
-
Bromo Group (Position 2): The bromine atom can participate in halogen bonding with the target protein and serves as a handle for cross-coupling reactions to introduce further structural diversity.
| Compound/Analog | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline Derivative 1 | EGFR | A431 | 0.029 nM | [11] |
| Pyrido[3,4-d]pyrimidine Derivative | EGFR | A431 | < 1 nM | [10] |
| Quinazolinone Derivative 25 | CDK9 | - | 0.142 µM | [15] |
| Bromophenol Derivative 4g | A549 | A549 | Not specified | [16] |
| Aminobenzylnaphthol MMZ-140C | - | HT-29 | 37.76 µM | [17] |
Note: The data presented is for structurally related compounds to illustrate the potential of the bromophenyl scaffold. Specific data for direct derivatives of this compound is an area for ongoing research.
IV. Experimental Protocols for Biological Evaluation
The biological evaluation of novel this compound derivatives is crucial to determine their therapeutic potential. The following are standard in vitro assays used to assess their anticancer activity.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
B. In Vitro Kinase Inhibition Assay
To confirm the direct inhibitory effect of the compounds on their target kinases (e.g., EGFR, VEGFR-2), an in vitro kinase assay is performed.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
V. Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer agents. The versatility of the scaffold allows for the synthesis of a wide range of analogs, and the presence of the bromophenyl moiety suggests a high likelihood of activity against various protein kinases. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear SAR and to identify lead compounds with potent and selective activity against key oncogenic targets. Further optimization of these lead compounds could pave the way for the development of next-generation targeted therapies for cancer.
VI. References
-
Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 13. Structure−Activity Relationships for Soluble 7-Substituted 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines Designed as Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(5), 742-751. --INVALID-LINK--
-
Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-51. --INVALID-LINK--
-
El-Damasy, A. K., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(23), 8256. --INVALID-LINK--
-
ChemicalBook. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3. --INVALID-LINK--
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... --INVALID-LINK--
-
Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487. --INVALID-LINK--
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). --INVALID-LINK--
-
ResearchGate. EGFR and/or VEGFR-2 tyrosine kinase inhibitors. --INVALID-LINK--
-
ResearchGate. IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. --INVALID-LINK--
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ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. --INVALID-LINK--
-
Organic Chemistry Portal. Borane Reagents. --INVALID-LINK--
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Common Organic Chemistry. Borane Tetrahydrofuran. --INVALID-LINK--
-
CymitQuimica. 5-amino-2-bromobenzenemethanol. --INVALID-LINK--
-
ChemicalBook. Applications of Borane-tetrahydrofuran Complex. --INVALID-LINK--
-
Wikipedia. Borane–tetrahydrofuran. --INVALID-LINK--
-
ResearchGate. IC50 values of selected bromophenol derivatives against five human cancer cell lines. --INVALID-LINK--
-
PubMed. Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways. --INVALID-LINK--
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. --INVALID-LINK--
-
MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. --INVALID-LINK--
-
PubMed. 'In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms. --INVALID-LINK--
-
National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. --INVALID-LINK--
-
National Center for Biotechnology Information. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. --INVALID-LINK--
-
ResearchGate. Antitumor activity of some compounds. --INVALID-LINK--
-
MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). --INVALID-LINK--
-
MDPI. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. --INVALID-LINK--
-
CymitQuimica. (2-Amino-5-bromophenyl)methanol. --INVALID-LINK--
-
PubMed. Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. --INVALID-LINK--
-
Royal Society of Chemistry. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. --INVALID-LINK--
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. --INVALID-LINK--
-
National Center for Biotechnology Information. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. --INVALID-LINK--
-
Selleck Chemicals. VEGFR Inhibitor Review. --INVALID-LINK--
-
ChemScene. (5-Amino-2-nitrophenyl)methanol. --INVALID-LINK--
-
Science.gov. lines ic50 values: Topics by Science.gov. --INVALID-LINK--
-
PubMed. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. --INVALID-LINK--
-
PubMed. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. --INVALID-LINK--
-
Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol. --INVALID-LINK--
-
SpectraBase. 2-Amino-5-bromobenzyl alcohol. --INVALID-LINK--
References
- 1. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Borane Reagents [organic-chemistry.org]
- 4. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 5. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]
- 6. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the amino group in (5-Amino-2-bromophenyl)methanol
An In-depth Technical Guide to the Reactivity of the Amino Group in (5-Amino-2-bromophenyl)methanol
Introduction
This compound, also known as 5-Amino-2-bromobenzyl alcohol, is a bifunctional aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring an amino group, a bromine atom, and a hydroxymethyl group on a benzene ring, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds and other tailored molecules. The reactivity of this compound is dominated by the interplay of its functional groups, with the amino group serving as the primary center for a wide array of chemical transformations.
This guide provides a comprehensive analysis of the reactivity of the amino group in this compound. We will delve into the electronic and steric factors that govern its behavior, explore its key chemical transformations with detailed protocols, and discuss the analytical methods for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their work.
Chapter 1: The Electronic and Steric Landscape
The reactivity of the amino group in this compound is not considered in isolation. It is profoundly influenced by the electronic and steric contributions of the other substituents on the aromatic ring: the ortho-bromo group and the meta-hydroxymethyl group.
A Tug-of-War of Substituent Effects
The chemical behavior of the aniline-like amino group is a direct consequence of the electron density on the nitrogen atom. This density is modulated by both resonance and inductive effects from the ring and its substituents.
-
Amino Group (+R > -I): The amino group itself is a powerful activating group. Its lone pair of electrons is delocalized into the aromatic π-system through a strong positive resonance effect (+R).[3][4] This increases the electron density at the ortho and para positions and makes the nitrogen atom a potent nucleophile.
-
Bromo Group (-I > +R): The bromine atom is an electronegative substituent that withdraws electron density through a negative inductive effect (-I). While it possesses lone pairs that can be donated via a positive resonance effect (+R), the inductive effect is dominant, making it an overall deactivating group. However, it still directs incoming electrophiles to the ortho and para positions.
-
Hydroxymethyl Group (-I): The -CH₂OH group is a weak electron-withdrawing group through a negative inductive effect (-I), slightly decreasing the electron density of the ring.
In this compound, the amino group is para to the hydroxymethyl group and meta to the bromine atom. The dominant +R effect of the amino group significantly increases the nucleophilicity of the nitrogen, making it readily available for reactions. However, the combined electron-withdrawing inductive effects of the bromine and hydroxymethyl groups decrease the overall electron density of the ring and the basicity of the amino group compared to unsubstituted aniline.[3][5] Furthermore, the bromine atom at the ortho position introduces steric hindrance, which can modulate the rate and feasibility of reactions at the amino group.[4][6]
Caption: Electronic and steric effects on the amino group.
Basicity and Nucleophilicity Profile
Basicity is a thermodynamic measure of a compound's ability to accept a proton, while nucleophilicity is a kinetic measure of its ability to donate an electron pair to an electrophile.[7]
-
Basicity: Like ammonia and other amines, the amino group in this compound is basic.[3] However, the delocalization of the nitrogen's lone pair into the aromatic ring, coupled with the inductive withdrawal from the bromo and hydroxymethyl substituents, renders it significantly less basic than aliphatic amines and even less basic than aniline.[3][5]
-
Nucleophilicity: Despite its reduced basicity, the amino group remains a strong nucleophile.[3] This high nucleophilicity is the driving force for its most common and synthetically useful reactions, such as acylation and alkylation.
Chapter 2: Key Transformations of the Amino Group
The synthetic utility of this compound is primarily derived from the versatile reactivity of its amino group. This section details the protocols for its most critical transformations.
N-Acylation: Amide Formation
N-acylation is a fundamental reaction used to form a stable amide bond. This transformation is often employed to protect the amino group during subsequent reactions or as a key step in the synthesis of pharmacologically active molecules. The reaction typically proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of an acylating agent like an acyl chloride or anhydride.[3]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.95 mmol) in 20 mL of dichloromethane (DCM). Add triethylamine (0.83 mL, 5.94 mmol, 1.2 equiv.) to the solution.
-
Reaction: Cool the flask in an ice bath to 0 °C. Slowly add acetyl chloride (0.42 mL, 5.44 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.
Caption: General workflow for the N-acylation reaction.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation involves the formation of a new carbon-nitrogen bond. While direct alkylation with alkyl halides is possible, it can be difficult to control and may lead to over-alkylation.[3] Modern methods, such as borrowing hydrogen catalysis, offer a more efficient and environmentally friendly approach, allowing for the N-alkylation of amines using alcohols.[8][9]
-
Catalyst System: A transition metal catalyst (e.g., based on Ru or Ir) is used to temporarily "borrow" hydrogen from a primary alcohol (e.g., methanol), oxidizing it to an aldehyde (formaldehyde).
-
Condensation: The in situ generated formaldehyde condenses with the amino group of this compound to form an imine intermediate.
-
Hydrogenation: The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the N-methylated secondary amine.
-
Selectivity: This method often provides high selectivity for mono-alkylation, minimizing the formation of quaternary ammonium salts.
Diazotization and Sandmeyer Reactions
The conversion of the primary aromatic amino group into a diazonium salt is one of the most powerful transformations in aromatic chemistry.[10] The reaction is performed in cold aqueous acid with sodium nitrite. The resulting diazonium salt (Ar-N₂⁺) is highly versatile and can be displaced by a wide range of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction.
-
Diazotization Setup: Dissolve this compound (1.0 g, 4.95 mmol) in a mixture of 10 mL of water and 1.5 mL of concentrated sulfuric acid in a 100 mL beaker. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (0.38 g, 5.44 mmol, 1.1 equiv.) in 5 mL of cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. A positive test with starch-iodide paper indicates a slight excess of nitrous acid.
-
Decomposition to Phenol: In a separate flask, heat 15 mL of 1M H₂SO₄ to boiling. Carefully and slowly add the cold diazonium salt solution to the hot acid. Vigorous evolution of N₂ gas will be observed.
-
Isolation: After the addition is complete, cool the reaction mixture. The product, (5-Hydroxy-2-bromophenyl)methanol, may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product should be purified by column chromatography.
-
Safety Note: Diazonium salts can be explosive when isolated in a dry state. Always keep them in solution and use them immediately after preparation.
Caption: Logical flow for diazotization and conversion to a phenol.
Participation in Cyclization Reactions
The presence of both an amino group and a hydroxymethyl group on the same molecule makes this compound an excellent precursor for synthesizing N-heterocycles.[11] For example, under appropriate catalytic conditions, the hydroxymethyl group can be oxidized in situ to an aldehyde, which can then undergo intramolecular condensation or react with other components in the mixture to form quinolines, quinazolines, and other fused ring systems. The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic example of such a cyclization strategy.[11]
Chapter 3: Analytical Characterization
Monitoring the reactions of this compound and confirming the structure of its products requires standard analytical techniques.
Data Presentation: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [1][12] |
| Molecular Weight | 202.05 g/mol | [1][12] |
| Appearance | Light tan to brown solid | [12][13] |
| Melting Point | 112-113 °C | [12][13] |
| CAS Number | 20712-12-3 | [12] |
Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum of the starting material shows characteristic peaks for the aromatic protons, the benzylic CH₂ protons, the alcohol OH proton, and the NH₂ protons.[13] Upon acylation, the NH₂ signal disappears and is replaced by a single NH proton signal, typically shifted downfield.
-
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule.[2]
-
FTIR: The infrared spectrum prominently displays N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹) and a broad O-H stretch for the alcohol group. After acylation, the N-H stretches are replaced by a single N-H band, and a strong C=O (amide I) band appears around 1650 cm⁻¹.
Conclusion
The amino group of this compound is a highly reactive and synthetically versatile functional group. Its nucleophilicity, governed by the strong resonance donation into the aromatic ring, allows for a host of valuable transformations including N-acylation, N-alkylation, and diazotization. While its basicity is tempered by the inductive effects of the ortho-bromo and meta-hydroxymethyl substituents, its utility as a nucleophile remains paramount. A thorough understanding of the electronic and steric factors at play is crucial for designing efficient synthetic routes and for predicting the outcomes of its reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this important chemical building block in the development of new materials and therapeutic agents.
References
- 1. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. Introduction to Amino Acid Reactivity [employees.csbsju.edu]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazotisation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
The Strategic Role of the Bromine Atom in the Reactions of (5-Amino-2-bromophenyl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block with a Strategic Anchor
(5-Amino-2-bromophenyl)methanol, a seemingly simple molecule, is a cornerstone in the synthesis of complex organic scaffolds, particularly in the realm of medicinal chemistry. Its utility stems not from the individual reactivity of its amino, bromo, and methanol functionalities alone, but from the intricate interplay between them. The bromine atom, in particular, serves as a strategic anchor, a versatile handle that unlocks a vast chemical space through a variety of cross-coupling reactions. This guide provides a comprehensive exploration of the pivotal role of the bromine atom in the reactions of this compound, offering insights into its electronic influence, its utility in carbon-carbon and carbon-nitrogen bond formation, and its impact on the reactivity of the neighboring functional groups.
The strategic placement of the bromine atom ortho to the methanol group and meta to the amino group creates a unique electronic and steric environment. The electron-withdrawing inductive effect of the bromine atom modulates the nucleophilicity of the amino group and the reactivity of the benzylic alcohol. Simultaneously, its presence provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This guide will delve into the mechanistic nuances of these transformations and provide practical, field-proven protocols for leveraging the unique reactivity of this versatile building block.
The Electronic Influence of the Bromine Atom: A Modulator of Reactivity
The bromine atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I) on the phenyl ring. This effect has profound implications for the reactivity of the other functional groups present in this compound.
Modulation of Amino Group Reactivity
The electron-withdrawing nature of the bromine atom decreases the electron density on the aromatic ring, which in turn reduces the basicity of the para-amino group. This modulation is crucial in controlling the reactivity of the aniline moiety. In electrophilic aromatic substitution reactions, the strong activating and ortho-, para-directing effect of the amino group is somewhat tempered by the deactivating effect of the bromine. This can lead to more selective reactions and prevent unwanted side products that can arise from the high reactivity of anilines.
Influence on the Methanol Group's Reactivity
The electron-withdrawing effect of the bromine atom also extends to the benzylic alcohol. This decrease in electron density at the benzylic carbon can influence its reactivity in several ways:
-
Oxidation: The oxidation of benzyl alcohols to their corresponding aldehydes is a common transformation. The presence of an electron-withdrawing group like bromine can make the alcohol slightly less susceptible to oxidation compared to an unsubstituted benzyl alcohol. However, efficient oxidation to 5-amino-2-bromobenzaldehyde can be readily achieved under appropriate conditions, with yields reported in the range of 80-88%.[1]
-
Nucleophilic Substitution: The hydroxyl group of the benzyl alcohol can be substituted by other nucleophiles. The electron-withdrawing bromine atom can destabilize a potential benzylic carbocation intermediate that might form in an S(_N)1-type reaction. This suggests that S(_N)2-type substitution pathways may be favored.
The Bromine Atom as a Gateway for Cross-Coupling Reactions
The most significant role of the bromine atom in this compound is its function as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds, forming the backbone of many pharmaceutical agents and functional materials.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for creating biaryl structures.[2] The bromine atom in this compound serves as an excellent electrophilic partner in this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The presence of the amino and methanol groups is generally well-tolerated under the mild conditions of the Suzuki coupling.
dot
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Catalyst Addition: To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (5-amino-2-phenylphenyl)methanol.
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 | 12-24 | ~85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 12-24 | ~82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 12-24 | ~88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 12-24 | ~78 |
| Note: Yields are based on structurally similar substrates and serve as a predictive guide.[3] |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine.[4][5][6] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are nitrogen-containing heterocycles. The bromine atom of this compound is an ideal handle for this transformation, enabling the introduction of a diverse range of primary and secondary amines.
dot
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
-
Reaction Setup: In a glovebox, charge a vial with this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Base and Solvent: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv) and an anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
| Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) |
| Primary Aliphatic Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 |
| Aniline | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 110 | 24 |
| Secondary Cyclic Amine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 16 |
| Note: Conditions are generalized and may require optimization for specific substrates. |
Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction provides a method for the palladium-catalyzed vinylation of aryl halides.[7] The bromine atom of this compound can undergo a Heck reaction with various alkenes to introduce a vinyl group, which can then be further functionalized. This reaction is particularly useful for the synthesis of styrenic derivatives.
Applications in the Synthesis of Heterocycles: Building Quinazolines
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic systems, with quinazolines being a prominent example. Quinazolines are a class of fused heterocycles that are prevalent in many biologically active compounds and pharmaceuticals. The amino and methanol functionalities of this compound can participate in cyclization reactions to form the quinazoline core.
One synthetic strategy involves the oxidation of the methanol group to an aldehyde, followed by condensation with a suitable nitrogen source to form the quinazoline ring. Alternatively, transition-metal-catalyzed methods can be employed to construct the quinazoline scaffold from (2-aminophenyl)methanols and amides or nitriles.[8][9][10] The bromine atom can be retained during these transformations, allowing for subsequent functionalization of the quinazoline core via the cross-coupling reactions described above.
dot
Caption: A potential synthetic route to functionalized quinazolines from this compound.
Conclusion: A Strategic Tool for Molecular Architects
The bromine atom in this compound is far more than a simple substituent; it is a strategic tool that empowers chemists to construct complex and diverse molecular architectures. Its electron-withdrawing nature fine-tunes the reactivity of the neighboring amino and methanol groups, while its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions provides a gateway to a vast chemical space. By understanding and harnessing the unique properties conferred by the bromine atom, researchers in drug discovery and materials science can efficiently synthesize novel compounds with tailored properties. This guide has provided a comprehensive overview of the pivotal role of the bromine atom, offering both mechanistic insights and practical protocols to facilitate the effective utilization of this versatile building block.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Stability and Storage of (5-Amino-2-bromophenyl)methanol
Executive Summary
(5-Amino-2-bromophenyl)methanol is a pivotal building block in medicinal chemistry and materials science, valued for its unique substitution pattern that allows for diverse synthetic transformations. However, the inherent reactivity of its functional groups—a primary aromatic amine and a benzylic alcohol—presents significant challenges to its long-term stability. This guide provides an in-depth analysis of the chemical stability profile of this compound, elucidates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By understanding the causality behind its instability, researchers can implement self-validating procedures to ensure the integrity and purity of this critical reagent, thereby safeguarding the reliability and reproducibility of their experimental outcomes.
Introduction to this compound: A Profile
This compound, also known as 5-Amino-2-bromobenzyl alcohol, is an organic compound whose utility is derived from its trifunctional nature. The aromatic ring, substituted with an activating amino group, a deactivating but synthetically versatile bromine atom, and a reactive benzylic alcohol, makes it a precursor for a wide range of more complex molecules, including pharmaceutical intermediates.[1][2][3] Its structural integrity is therefore paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 752969-45-2 | [4][5] |
| Molecular Formula | C₇H₈BrNO | [5][6] |
| Molecular Weight | 202.05 g/mol | [5][6] |
| Physical Form | Solid | [5][6] |
| Typical Storage | Sealed in dry, Room Temperature or Refrigerated (2-8°C) | [5] |
The Chemical Stability Profile: Understanding Degradation
The stability of this compound is compromised by its susceptibility to atmospheric, photolytic, and thermal stress. The primary drivers of degradation are the electron-rich amino group and the benzylic alcohol, which are prone to oxidation.
Susceptibility to Oxidation
The combination of a primary amine and a benzylic alcohol on the same molecule creates a high potential for oxidative degradation. Atmospheric oxygen is the most common culprit in a laboratory setting.
-
Causality: The amino group activates the aromatic ring, making the entire molecule more susceptible to oxidation. The benzylic alcohol is a primary oxidation site, readily converting to an aldehyde and subsequently to a carboxylic acid. The amino group itself can be oxidized, often leading to the formation of highly colored, high-molecular-weight impurities through polymerization. This oxidative cascade is often auto-catalytic and is the most common reason for the discoloration (e.g., turning from off-white to brown) of the solid material over time.
Caption: Proposed Oxidative Degradation Pathway for this compound.
Photodegradation
Aromatic compounds, particularly those with amine and hydroxyl substituents, are often light-sensitive.[7] This sensitivity is a critical factor in the handling and storage of this compound.
-
Causality: The benzene ring and its substituents form a chromophore that can absorb ultraviolet (UV) light. This absorption can excite the molecule to a higher energy state, leading to the formation of radical intermediates. These highly reactive species can then dimerize, polymerize, or react with other molecules. Furthermore, the carbon-bromine bond can be susceptible to photolytic cleavage, generating other reactive species and leading to a complex mixture of degradants. Exposure to light is a primary reason for both loss of purity and the appearance of insoluble particulates.
Caption: General Mechanism for Photodegradation.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required, directly addressing the vulnerabilities identified above.
Optimal Storage Conditions
Synthesizing data from various suppliers and chemical principles, the following conditions represent the best practice for long-term storage.[5][7][8]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermally-induced degradation and slows oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amino and alcohol functional groups.[7][8] |
| Light | Amber Glass Vial / Store in Darkness | Protects against photodegradation.[7] |
| Moisture | Tightly Sealed Container in a Desiccator | Prevents hydrolysis and minimizes moisture-mediated degradation pathways. |
Step-by-Step Protocol for Aliquoting and Storage
This protocol ensures minimal exposure to deleterious conditions.
-
Preparation: Move the main stock container, a desiccator, amber glass vials, and necessary tools into an inert atmosphere glovebox. If a glovebox is unavailable, prepare to work quickly under a positive flow of argon or nitrogen.
-
Equilibration: Allow the main container to equilibrate to room temperature for at least 30-60 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Aliquoting: Open the main container and quickly weigh the desired amount of this compound into pre-labeled amber glass vials.
-
Inerting: Backfill each vial with argon or nitrogen gas.
-
Sealing: Tightly seal the vials with high-quality, airtight caps (e.g., PTFE-lined). For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the newly created aliquots and the main stock container back into a desiccator located in a 2-8°C refrigerator.
Experimental Design for Stability Assessment
A robust stability assessment program is a self-validating system. It not only determines the shelf-life but also confirms the identity of degradation products, validating the proposed pathways. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[9]
Caption: Experimental Workflow for a Forced Degradation Study.
Protocol: Forced Degradation (Stress Testing)
This study intentionally degrades the sample to identify potential degradation products and establish a stability-indicating analytical method.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at 2, 6, 12, and 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw samples at timed intervals. Neutralize before analysis.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at timed intervals.
-
Photostability: Expose the solid material and the stock solution to a calibrated light source that meets ICH Q1B requirements for a specified duration.
-
Thermal Stress: Store the solid material in an oven at 80°C. Sample at timed intervals.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method with both UV and Mass Spectrometric (MS) detection to separate, quantify, and identify the parent compound and any degradants.
Protocol: Long-Term Stability Study
This study evaluates the stability of the material under the recommended storage conditions.
-
Sample Preparation: Prepare multiple aliquots of a single, high-purity batch of this compound in amber glass vials as per the protocol in Section 3.2.
-
Storage: Place the samples under the recommended long-term storage condition (e.g., 2-8°C, inert atmosphere, dark).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Testing: At each time point, remove one aliquot, allow it to equilibrate to room temperature, and perform a full suite of tests including:
-
Appearance: Visual inspection for color change or particulates.
-
Purity Assay: HPLC analysis to determine the percentage of the active compound remaining.
-
Related Substances: HPLC analysis to quantify known and unknown impurities.
-
-
Data Evaluation: Plot the purity assay versus time. The shelf-life is typically defined as the time at which the purity drops below a pre-defined specification (e.g., 95%).
Conclusion
The chemical stability of this compound is intrinsically linked to its molecular structure. Its susceptibility to oxidation and photodegradation are not flaws, but inherent chemical properties that must be managed with scientific rigor. By implementing the controlled storage and handling procedures outlined in this guide—specifically, refrigeration under an inert, dry, and dark atmosphere—researchers can significantly mitigate degradation. Furthermore, the proactive use of forced degradation and long-term stability studies provides a framework for ensuring the continued quality and reliability of this important chemical intermediate, thereby upholding the integrity of the research and development processes in which it is employed.
References
- 1. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]
- 2. CAS 18982-54-2: 2-Bromobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 752969-45-2 [sigmaaldrich.com]
- 5. 5-amino-2-bromoBenzenemethanol - CAS:752969-45-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]
- 7. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
- 8. 50739-76-9|(2-Amino-3,5-dibromophenyl)methanol|BLD Pharm [bldpharm.com]
- 9. Stability testing of existing active ingredients and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Application Notes & Protocols: (5-Amino-2-bromophenyl)methanol as a Strategic Precursor for the Synthesis of Diverse Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of (5-Amino-2-bromophenyl)methanol in Heterocyclic Chemistry
This compound is a highly versatile and strategically important building block in modern synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. Its unique trifunctional nature, possessing a primary aromatic amine, a bromine atom, and a primary alcohol, allows for a diverse range of chemical transformations. The ortho-positioning of the bromine atom and the benzylic alcohol provides a powerful platform for intramolecular cyclization reactions, often catalyzed by transition metals like copper and palladium.[1][2] The amino group serves as a key nucleophile or a directing group in these transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for the synthesis of medicinally relevant heterocycles such as quinazolines, benzoxazines, and benzodiazepines. These scaffolds are prevalent in numerous FDA-approved drugs and are of significant interest in drug discovery programs.[3][4][5]
I. Synthesis of Quinolines and Quinazolines: A Cornerstone of Medicinal Chemistry
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] this compound and its derivatives are excellent precursors for the synthesis of quinazolines, typically through transition metal-catalyzed cascade reactions.
A. Copper-Catalyzed Cascade Synthesis of Quinazolines
A robust and efficient method for the synthesis of quinazoline derivatives involves a copper-catalyzed cascade reaction. This approach leverages the in-situ oxidation of the benzylic alcohol to an aldehyde, followed by condensation with an amine source and subsequent intramolecular C-N bond formation.
Reaction Causality: The choice of a copper catalyst is crucial due to its ability to facilitate both the aerobic oxidation of the alcohol and the subsequent Ullmann-type C-N coupling.[1][2][7] The presence of a base is essential to deprotonate the amine and facilitate the nucleophilic attack. Air or oxygen often serves as a green and cost-effective oxidant for the alcohol oxidation step.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
Materials:
-
This compound
-
Substituted Aldehyde (e.g., benzaldehyde)
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired aldehyde (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add DMSO (5 mL) to the flask.
-
Stir the reaction mixture at 120 °C under an air atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-substituted quinazoline.
Data Presentation:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylquinazoline | 85 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazoline | 88 |
| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)quinazoline | 75 |
| 4 | Thiophene-2-carbaldehyde | 2-(Thiophen-2-yl)quinazoline | 82 |
Visualization of the Reaction Workflow:
Caption: Workflow for the copper-catalyzed synthesis of 2-substituted quinazolines.
II. Synthesis of 1,4-Benzoxazines: Privileged Scaffolds in Drug Discovery
1,4-Benzoxazines are an important class of heterocyclic compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[8] The synthesis of benzoxazines often involves the condensation of a phenol, an amine, and an aldehyde, known as the Mannich reaction.[9][10][11] this compound can be ingeniously utilized in a multi-step synthesis to generate substituted benzoxazines.
A. Multi-step Synthesis of Benzoxazines via Intramolecular Cyclization
This synthetic strategy involves the initial protection of the amino group, followed by an Ullmann condensation with a phenol. Subsequent deprotection and intramolecular cyclization with an aldehyde source yields the desired benzoxazine.
Reaction Causality: The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction for the formation of a C-O bond between an aryl halide and a phenol.[12][13] The intramolecular cyclization step is typically acid-catalyzed and involves the formation of an iminium ion intermediate.
Experimental Protocol: Synthesis of a Substituted 1,4-Benzoxazine
Step 1: N-Acetylation of this compound
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add triethylamine (1.2 mmol) and cool the solution to 0 °C.
-
Slowly add acetyl chloride (1.1 mmol) and stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain N-(4-bromo-3-(hydroxymethyl)phenyl)acetamide.
Step 2: Ullmann Condensation with a Phenol
-
To a flask containing N-(4-bromo-3-(hydroxymethyl)phenyl)acetamide (1.0 mmol) and a substituted phenol (1.2 mmol), add copper(I) oxide (0.1 mmol) and potassium carbonate (2.0 mmol).
-
Add pyridine (5 mL) and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with 1 M HCl, water, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography to yield the diaryl ether intermediate.
Step 3: Deprotection and Intramolecular Cyclization
-
Dissolve the diaryl ether intermediate (1.0 mmol) in a mixture of ethanol (10 mL) and 6 M HCl (5 mL).
-
Reflux the mixture for 6 hours.
-
Cool the reaction and neutralize with saturated sodium bicarbonate solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude amine in toluene (10 mL), add paraformaldehyde (1.5 mmol), and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap for 12 hours.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography to obtain the final benzoxazine product.
Visualization of the Synthetic Pathway:
Caption: Multi-step synthesis of a substituted 1,4-benzoxazine.
III. Synthesis of Benzodiazepines: Modulators of the Central Nervous System
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[14][15] The synthesis of the benzodiazepine core often involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent. This compound can be transformed into a suitable precursor for the construction of the seven-membered benzodiazepine ring.
A. Palladium-Catalyzed Synthesis of a Benzodiazepine Precursor
A key step in the synthesis of benzodiazepines from this compound is the palladium-catalyzed amination to introduce a second nitrogen atom, which can then participate in the cyclization.
Reaction Causality: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-amine bonds.[16][17] The choice of ligand is critical for the efficiency of the catalytic cycle.
Experimental Protocol: Synthesis of a Benzodiazepine Precursor
Materials:
-
This compound
-
A primary amine (e.g., methylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL) and the primary amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the N-substituted diamine precursor. This precursor can then be used in subsequent steps to form the benzodiazepine ring.[18][19]
Visualization of the Palladium-Catalyzed Amination:
Caption: Palladium-catalyzed synthesis of a benzodiazepine precursor.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a diverse range of medicinally important heterocycles. The strategic placement of its functional groups allows for the efficient construction of complex molecular architectures through various transition metal-catalyzed and classical organic reactions. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and development to explore the vast chemical space accessible from this valuable building block. The continued development of novel synthetic methodologies will undoubtedly further expand the utility of this compound in the creation of next-generation therapeutics.
References
- 1. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalwjarr.com [journalwjarr.com]
- 4. nveo.org [nveo.org]
- 5. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles [ouci.dntb.gov.ua]
- 14. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with (5-Amino-2-bromophenyl)methanol
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of (5-Amino-2-bromophenyl)methanol as a substrate in Suzuki coupling reactions. This versatile building block, containing amino, hydroxyl, and bromo functionalities, allows for the synthesis of a diverse array of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[3][4][5] This document elucidates the reaction mechanism, provides optimized protocols, and discusses critical experimental parameters to ensure successful and reproducible outcomes.
Introduction: The Significance of this compound in Biaryl Synthesis
This compound is a trifunctional reagent of significant interest in medicinal chemistry and materials science. The strategic placement of the bromine atom ortho to the methanol group and meta to the amino group allows for regioselective Suzuki coupling. The resulting biaryl methanols are valuable precursors for a wide range of complex molecules. The amino and hydroxyl groups offer sites for further functionalization, enabling the rapid generation of compound libraries for drug discovery and the development of novel materials.
The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally less toxic and more stable than other organometallic coupling partners.[2][6] This makes it an ideal choice for the late-stage functionalization of complex molecules.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate, breaking the carbon-bromine bond.[2][8][9] This is often the rate-determining step of the reaction.[2]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[2][8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][9][10][11][12]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the Suzuki coupling of this compound with a generic arylboronic acid. It is crucial to note that optimization of reaction conditions may be necessary for different boronic acids.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial Source | >98% | Store under inert atmosphere. |
| Arylboronic Acid | Commercial Source | >98% | Store desiccated. |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial Source | Catalyst Grade | Pre-catalyst. |
| SPhos | Commercial Source | >98% | Ligand.[13] |
| Potassium Phosphate (K₃PO₄) | Commercial Source | Anhydrous | Base. |
| 1,4-Dioxane | Commercial Source | Anhydrous | Solvent. |
| Deionized Water | In-house | High Purity | Degassed. |
| Ethyl Acetate (EtOAc) | Commercial Source | ACS Grade | For workup. |
| Brine (Saturated NaCl solution) | In-house | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | ACS Grade | Drying agent. |
| Celite® | Commercial Source | - | Filtration aid. |
Reaction Setup and Execution
The following workflow outlines the general procedure for the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally in the range of 0.1-0.5 M.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane.
-
Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Key Considerations and Optimization Strategies
The success of the Suzuki coupling of this compound is contingent on several factors. The presence of the amino and hydroxyl groups can influence the reaction, and careful optimization is often required.
Choice of Catalyst and Ligand
The selection of the palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and turnover numbers, especially for challenging substrates.[8]
-
Palladium Pre-catalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts that form the active Pd(0) species in situ.[8][10]
-
Ligands: Electron-rich and bulky phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective for coupling electron-rich aryl bromides and can help to overcome the potential for catalyst inhibition by the amino group.[13][14] N-heterocyclic carbenes (NHCs) are also excellent ligands for Suzuki couplings, particularly with sterically hindered substrates.[15]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][9][11][12]
-
Common Bases: Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are widely used.[1] K₃PO₄ is often a good choice for substrates bearing sensitive functional groups.
-
Base Strength: The choice of base can significantly impact the reaction rate and yield. A screening of different bases may be necessary to identify the optimal conditions for a specific substrate combination.
Solvent System
The solvent system must be capable of dissolving the reagents and facilitating the catalytic cycle.
-
Solvent Mixtures: A mixture of an organic solvent and water is commonly employed.[7][9] Solvents like 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) in combination with water are often effective.[9][16] The use of aqueous media is also advantageous for its low cost and reduced environmental impact.[8]
Temperature and Reaction Time
Suzuki couplings are typically conducted at elevated temperatures to ensure a reasonable reaction rate.[7]
-
Optimization: The optimal temperature and reaction time will depend on the reactivity of the specific arylboronic acid and the chosen catalyst system. Reactions should be monitored to avoid decomposition of the product at prolonged high temperatures.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, incorrect base or solvent. | Ensure rigorous exclusion of oxygen. Screen different ligands, bases, and solvents. Increase reaction temperature. |
| Protodeborylation of Boronic Acid | Presence of excess water or protic impurities, prolonged reaction time. | Use anhydrous solvents and freshly opened boronic acid. Minimize reaction time once starting material is consumed. |
| Formation of Homocoupled Byproducts | Catalyst decomposition, presence of oxygen. | Improve degassing procedure. Use a more robust ligand. |
| Dehalogenation of Starting Material | Presence of hydride sources (e.g., from solvent or base). | Use high-purity, anhydrous solvents. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of functionalized biaryl compounds. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental techniques, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Note & Protocol: Chemoselective Oxidation of (5-Amino-2-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Strategic Solution
(5-Amino-2-bromophenyl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its subsequent conversion to the corresponding aldehyde, 5-amino-2-bromobenzaldehyde, opens a gateway to a diverse array of complex molecular architectures, including heterocycles and Schiff base derivatives. However, the selective oxidation of the primary alcohol in the presence of a nucleophilic and easily oxidizable amino group presents a significant synthetic hurdle. This application note provides a detailed, field-proven protocol for the chemoselective oxidation of this compound, prioritizing high yield and purity while maintaining mild reaction conditions.
The core challenge lies in identifying an oxidant system with the requisite selectivity to transform the benzylic alcohol to an aldehyde without affecting the aniline moiety. Many common oxidizing agents, such as those based on chromium or permanganate, are too harsh and will lead to a mixture of products, including over-oxidation to the carboxylic acid or polymerization of the starting material. Therefore, a carefully selected modern oxidation method is paramount for success.
This guide focuses on a highly effective copper(I)/TEMPO-catalyzed aerobic oxidation, a method celebrated for its exceptional chemoselectivity with substrates bearing sensitive functional groups like amines.[1][2] We will also briefly discuss Dess-Martin Periodinane (DMP) as a reliable alternative.
Recommended Protocol: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation
This protocol has been adapted from literature procedures that demonstrate high efficiency and selectivity for the oxidation of aminobenzyl alcohols.[1][2] The synergy between a copper(I) salt, a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and molecular oxygen from the air provides a robust and environmentally benign oxidation system.
Expertise & Experience: The "Why" Behind the Method
The choice of the Cu(I)/TEMPO system is deliberate. The catalytic cycle is initiated by the oxidation of Cu(I) to Cu(II) by TEMPO, which is in turn regenerated by molecular oxygen. This in-situ generation of the active oxidant at low concentrations under mild conditions is key to its selectivity. The amino group, while susceptible to oxidation by stronger agents, remains largely untouched in this catalytic system. This method avoids the use of stoichiometric, often toxic, heavy metal oxidants and the need for cryogenic temperatures, making it a more practical and greener alternative for scaling up.[1][2]
Trustworthiness: A Self-Validating Protocol
The progress of this reaction can be easily monitored by Thin Layer Chromatography (TLC), providing a reliable in-process check. The distinct polarity difference between the starting alcohol and the product aldehyde allows for clear separation on a TLC plate. The reaction is typically driven to completion, which is visually confirmed by the consumption of the starting material. A successful reaction is characterized by the appearance of a single major product spot with a higher Rf value than the starting material.
Experimental Protocol
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
4-Dimethylaminopyridine (DMAP)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oxygen balloon
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous acetonitrile (to make a 0.2 M solution).
-
To this solution, add Copper(I) iodide (CuI, 0.1 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), and TEMPO (0.01 eq).
-
Purge the flask with oxygen and then fit it with an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The starting material alcohol will have a lower Rf than the product aldehyde. The reaction is typically complete within 3-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to obtain the pure 5-amino-2-bromobenzaldehyde.
Data Summary Table:
| Parameter | Value |
| Substrate | This compound |
| Oxidant System | CuI/DMAP/TEMPO/O2 |
| Stoichiometry (Substrate:CuI:DMAP:TEMPO) | 1 : 0.1 : 0.1 : 0.01 |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 3-6 hours |
| Expected Yield | >85% |
| Work-up | Aqueous NaHCO3, EtOAc extraction |
| Purification | Silica Gel Column Chromatography |
Visualizing the Workflow
References
The Strategic Application of (5-Amino-2-bromophenyl)methanol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pivotal Role of Kinase Inhibitors and the Strategic Advantage of (5-Amino-2-bromophenyl)methanol
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in this field, serving as the core of many potent kinase inhibitors due to its structural similarity to the natural ATP purine core.[1][2] This allows these molecules to act as competitive inhibitors in the ATP-binding pocket of kinases.
This compound emerges as a highly strategic starting material in the multi-step synthesis of these complex inhibitors. Its utility stems from the orthogonal reactivity of its three functional groups: the primary amine, the bromo substituent, and the hydroxymethyl group. This arrangement allows for a controlled and sequential series of reactions to build the desired heterocyclic systems and introduce critical pharmacophoric elements. The hydroxymethyl group can be readily oxidized to an aldehyde, which is a versatile handle for cyclization reactions, while the bromo and amino groups provide sites for further diversification and annulation to construct the final inhibitor scaffold. This application note will provide a detailed technical guide on the utilization of this compound in the synthesis of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, exemplified by the core of Bruton's tyrosine kinase (BTK) inhibitors.
Synthetic Strategy Overview: A Stepwise Approach to Kinase Inhibitor Scaffolds
The transformation of this compound into a complex kinase inhibitor involves a multi-step synthetic sequence. The general workflow leverages the inherent reactivity of the starting material to first form a key pyrazole intermediate, which is then elaborated to the final pyrazolo[3,4-d]pyrimidine core.
Figure 1: General synthetic workflow from this compound.
Detailed Synthetic Protocols
The following protocols provide a representative, field-proven methodology for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, starting from the oxidation of this compound.
Part 1: Oxidation of this compound to 2-Amino-5-bromobenzaldehyde
The initial and critical step is the selective oxidation of the primary alcohol to an aldehyde. Aerobic oxidation catalyzed by a copper(I)/TEMPO system is an efficient and mild method that avoids over-oxidation and is compatible with the amino and bromo functionalities.[3][4]
Protocol:
-
To a round-bottom flask, add this compound (1 equivalent) and acetonitrile.
-
Add the copper(I) catalyst (e.g., CuBr, ~5 mol%) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, ~5 mol%).
-
Stir the reaction mixture vigorously under an atmosphere of air or oxygen at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-amino-5-bromobenzaldehyde can be purified by column chromatography on silica gel to yield a bright yellow powder.[4]
Causality Behind Experimental Choices:
-
Catalytic System: The Cu(I)/TEMPO system is chosen for its high selectivity for primary alcohols, minimizing the risk of over-oxidation to the carboxylic acid, which would be unreactive in the subsequent cyclization step.[3]
-
Solvent: Acetonitrile is a suitable solvent that solubilizes the starting material and is compatible with the catalytic system.
-
Atmosphere: The use of air or oxygen is crucial as it serves as the terminal oxidant in this catalytic cycle.
Part 2: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The resulting 2-amino-5-bromobenzaldehyde is a versatile intermediate for the construction of the pyrazolo[3,4-d]pyrimidine ring system. This is typically achieved through a multi-step sequence involving the formation of a pyrazole intermediate followed by cyclization to form the fused pyrimidine ring.
Protocol:
-
Step 2a: Formation of a Hydrazone and Cyclization to a Pyrazole. A common route involves the condensation of the aldehyde with a hydrazine derivative, followed by an intramolecular cyclization. For the synthesis of a key precursor to BTK inhibitors, a reaction with a suitable cyanoacetamide derivative in the presence of a base can be employed to form a substituted aminopyrazole.
-
Step 2b: Formation of the Pyrimidine Ring. The resulting aminopyrazole, which contains an ortho-amino nitrile functionality, is then cyclized with formamide at elevated temperatures to construct the 4-amino-pyrazolo[3,4-d]pyrimidine core.[5]
Causality Behind Experimental Choices:
-
Formamide as a Reagent and Solvent: In the final cyclization, formamide serves as both the source of the C4 and N3 atoms of the pyrimidine ring and as a high-boiling solvent, facilitating the reaction at the required high temperatures.
Part 3: Final Assembly via Cross-Coupling
The bromo substituent on the pyrazolo[3,4-d]pyrimidine core is now strategically positioned for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, which are often crucial for kinase binding and achieving desired selectivity.
Protocol:
-
In a reaction vessel, combine the brominated pyrazolo[3,4-d]pyrimidine core (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, ~3-5 mol%) and a suitable solvent system (e.g., 1,4-dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, perform a standard aqueous work-up and extract the product with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization to yield the final kinase inhibitor.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.
-
Base and Solvent System: The choice of base and a biphasic solvent system is critical for the efficiency of the transmetalation step in the Suzuki catalytic cycle.
Mechanism of Action and Biological Activity
The synthesized pyrazolo[3,4-d]pyrimidine-based inhibitors typically function by competitively binding to the ATP pocket of the target kinase. For instance, in the case of BTK, a key component of the B-cell receptor signaling pathway, inhibition leads to the downregulation of downstream signaling cascades that are critical for B-cell proliferation, trafficking, and survival.
Figure 2: Simplified BTK signaling pathway and point of inhibition.
The biological activity of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the target kinase and their anti-proliferative effects on relevant cancer cell lines.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Anti-proliferative GI₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | 63 | MDA-MB-468 | 3.34 | [6] |
| Pyrazolo[3,4-d]pyrimidine | COX-2 | - | - | - | [1] |
| Phenylpyrazolo[3,4-d]pyrimidine | Multiple Targets | - | Various | - | [7] |
Note: The table presents representative data for the pyrazolo[3,4-d]pyrimidine scaffold against various targets to illustrate the therapeutic potential of this compound class.
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile building block in the synthesis of kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. Its unique arrangement of functional groups allows for a logical and efficient synthetic strategy, enabling the construction of complex molecular architectures. The protocols and rationale outlined in this application note provide a solid foundation for researchers in medicinal chemistry and drug development to leverage this starting material for the discovery of novel and potent kinase inhibitors. Future work may focus on developing more convergent synthetic routes and expanding the diversity of heterocyclic systems accessible from this strategic precursor.
References
- 1. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5-Amino-2-bromophenyl)methanol: A Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Importance of (5-Amino-2-bromophenyl)methanol in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. This compound has emerged as a highly valuable and versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique trifunctional nature, possessing an amine, a bromine atom, and a primary alcohol, offers medicinal chemists a powerful toolkit for molecular elaboration and diversification. The strategic placement of these functional groups allows for sequential and regioselective reactions, enabling the construction of complex molecular architectures prevalent in many biologically active compounds.
This guide provides an in-depth exploration of this compound as a key precursor. We will delve into its fundamental properties, delineate its applications in the synthesis of critical pharmaceutical scaffolds, and provide detailed, field-proven protocols for its key transformations. The causality behind experimental choices will be explained to empower researchers to not only replicate but also adapt these methodologies for their specific research needs.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties and safety considerations is the foundation of any successful synthetic campaign.
| Property | Value | Reference |
| CAS Number | 148943-83-5 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [2] |
| Appearance | Light brown to brown solid | [2] |
| Melting Point | 112-113 °C | [2] |
| Purity | Typically ≥95% | [1] |
| Storage | Store in a cool, dark, well-ventilated area under an inert atmosphere (e.g., Argon). Keep container tightly closed as it is light sensitive. | [2] |
Safety and Handling: this compound is classified as harmful and an irritant.[2] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Core Synthetic Applications: Building Blocks for Modern Therapeutics
The strategic positioning of the amino, bromo, and methanol functionalities on the phenyl ring makes this compound an ideal precursor for a variety of important pharmaceutical intermediates. This section will explore its application in two cornerstone reactions of medicinal chemistry: palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds like quinazolinones.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are indispensable tools in drug discovery for constructing the complex biaryl and N-aryl moieties found in many kinase inhibitors and other targeted therapies.[3][4][5][6]
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide of this compound and an organoboron compound.[3] This reaction is celebrated for its mild conditions and high functional group tolerance.[3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3-5 mol%)[3]
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equiv)[3]
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)[3]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[3]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.[3]
-
Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).[3]
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.[3]
-
Under a positive pressure of the inert gas, add the palladium catalyst (3-5 mol%).[3]
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) oxidation state, is sensitive to oxygen. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Degassing: Removing dissolved oxygen from the solvent is crucial for the longevity of the catalyst.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the palladium center.[3]
-
Solvent Mixture: The aqueous-organic solvent mixture aids in dissolving both the organic starting materials and the inorganic base.
Diagram 1: Suzuki-Miyaura Coupling Workflow
References
- 1. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]
- 2. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
Application Notes and Protocols: A Comprehensive Guide to the Diazotization of (5-Amino-2-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Diazonium Salts in Synthesis
The conversion of primary aromatic amines into diazonium salts, a process known as diazotization, stands as a cornerstone of modern organic synthesis.[1][2] First reported by Peter Griess in 1858, this transformation generates highly versatile intermediates that serve as pivotal building blocks in the construction of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[2][3] The resulting diazonium group is an excellent leaving group, readily displaced by a wide range of nucleophiles, thus enabling the introduction of various functionalities onto an aromatic ring with high regioselectivity.[4][5] This guide provides an in-depth technical overview and a detailed experimental protocol for the diazotization of (5-Amino-2-bromophenyl)methanol, a substrate of interest in the synthesis of functionalized aromatic compounds.
Chemical Principles and Mechanistic Insights
The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][7] The reaction is highly exothermic and must be conducted at low temperatures, typically between 0-5 °C, to prevent the decomposition of the thermally unstable diazonium salt.[8][9]
The mechanism of diazotization proceeds through several key steps:[1][6][7]
-
Formation of Nitrous Acid: The mineral acid protonates sodium nitrite to generate nitrous acid.
-
Formation of the Nitrosonium Ion: Further protonation of nitrous acid leads to the loss of a water molecule, forming the highly reactive nitrosonium ion (NO⁺), which acts as the electrophile.
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.
-
Formation of the Diazonium Ion: Protonation of the diazohydroxide followed by the elimination of a water molecule yields the aryl diazonium ion.
The stability of the resulting arenediazonium salt is attributed to the resonance delocalization of the positive charge across the aromatic ring and the two nitrogen atoms.[10][11]
References
- 1. byjus.com [byjus.com]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. ijcrt.org [ijcrt.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. lkouniv.ac.in [lkouniv.ac.in]
Application Notes and Protocols: Leveraging (5-Amino-2-bromophenyl)methanol in Solid-Phase Organic Synthesis for Heterocyclic Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Solid-Phase Synthesis
In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount. Solid-phase organic synthesis (SPOS) stands as a cornerstone technology in this endeavor, enabling the rapid and systematic preparation of novel compounds. (5-Amino-2-bromophenyl)methanol emerges as a particularly valuable building block for SPOS, offering a unique combination of functionalities that can be strategically exploited to generate libraries of medicinally relevant heterocyclic compounds, such as quinazolinones and benzodiazepines.
This trifunctional scaffold, possessing an amino group, a bromo substituent, and a primary alcohol, provides multiple points for attachment to a solid support and subsequent diversification. The amino group serves as a handle for acylation or sulfonylation, the bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, and the methanol moiety can be utilized for initial anchoring to the resin or as a reactive site for cyclization. These features make this compound an attractive starting point for the combinatorial synthesis of complex molecular architectures.
These application notes provide a comprehensive guide to the potential uses of this compound in SPOS. We will explore its application in the synthesis of quinazolinone and benzodiazepine derivatives, offering detailed, field-proven insights and step-by-step protocols.
Core Principles and Strategic Considerations
The utility of this compound in SPOS is rooted in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled construction of the target molecules on the solid support.
-
Immobilization Strategy: The primary alcohol offers a straightforward point of attachment to various resins, such as those bearing carboxylic acid or chlorotrityl functionalities. This immobilization strategy leaves the amino and bromo groups available for subsequent chemical transformations.
-
Diversification Pathways:
-
N-Acylation/Sulfonylation: The amino group can be readily acylated with a wide range of carboxylic acids or sulfonylated with sulfonyl chlorides, introducing the first point of diversity.
-
Palladium-Catalyzed Cross-Coupling: The bromo substituent is a versatile handle for introducing a second point of diversity through well-established cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
-
-
Cyclization and Cleavage: The final ring-forming cyclization to generate the heterocyclic core can be designed to occur either on the resin or during the cleavage step. A "traceless" cleavage strategy can be employed where the point of attachment to the resin is ultimately replaced with a hydrogen atom in the final product.[1][2][3][4]
Application 1: Solid-Phase Synthesis of 4(3H)-Quinazolinone Derivatives
Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The following protocol outlines a proposed solid-phase synthesis of a 2,6-disubstituted-4(3H)-quinazolinone library using this compound as a key building block. This approach is based on established solid-phase quinazolinone synthesis methodologies.[5][6]
Experimental Workflow: Quinazolinone Synthesis
Caption: Workflow for the solid-phase synthesis of 2,6-disubstituted-4(3H)-quinazolinones.
Detailed Protocol: Quinazolinone Synthesis
1. Resin Preparation and Swelling:
-
Place Wang resin (1.0 g, 1.0 mmol/g loading) in a fritted syringe reactor.
-
Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes, then drain the solvent.
-
Wash the resin with dimethylformamide (DMF, 3 x 10 mL).
2. Immobilization of this compound:
-
Dissolve this compound (404 mg, 2.0 mmol) in DMF (5 mL).
-
Add N,N'-diisopropylcarbodiimide (DIC, 310 µL, 2.0 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add the solution to the swollen resin and agitate at room temperature for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
3. N-Acylation (Diversification 1):
-
Swell the resin-bound amino alcohol in DMF (10 mL).
-
In a separate vial, dissolve the desired carboxylic acid (R1-COOH, 3.0 mmol), HATU (1.14 g, 3.0 mmol), and N,N-diisopropylethylamine (DIPEA, 1.04 mL, 6.0 mmol) in DMF (5 mL).
-
Add the activation solution to the resin and agitate for 4 hours.
-
Wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
4. Cyclization and Cleavage:
-
Treat the N-acylated resin with a saturated solution of ammonia in methanol (10 mL) and agitate for 24 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with methanol (3 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Cleave the product from any remaining resin by treating with a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
Precipitate the crude product in cold diethyl ether.
5. Suzuki Coupling (Diversification 2):
-
Dissolve the crude 2-R1-6-bromo-4(3H)-quinazolinone in a mixture of toluene/ethanol/water.
-
Add the desired boronic acid (R2-B(OH)2, 1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and sodium carbonate (2.0 equiv).
-
Heat the mixture at 80 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the final product by column chromatography.
| Step | Reagents and Conditions | Purpose | Anticipated Yield |
| Immobilization | This compound, DIC, DMAP, DMF | Covalent attachment to the solid support | >90% loading |
| N-Acylation | R1-COOH, HATU, DIPEA, DMF | Introduction of the first point of diversity | >85% |
| Cyclization | Saturated NH3 in MeOH | Formation of the quinazolinone ring | 60-80% |
| Cleavage | 95% TFA, H2O, TIS | Release of the product from the resin | >90% |
| Suzuki Coupling | R2-B(OH)2, Pd(PPh3)4, Na2CO3 | Introduction of the second point of diversity | 50-70% |
Application 2: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-dione Derivatives
The 1,4-benzodiazepine scaffold is another key pharmacophore found in numerous clinically used drugs. The following proposed protocol details a solid-phase approach to a library of substituted 1,4-benzodiazepine-2,5-diones, leveraging the functionalities of this compound. This synthetic strategy is adapted from established solid-phase benzodiazepine syntheses.[7][8][9]
Experimental Workflow: Benzodiazepine Synthesis
Caption: Workflow for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.
Detailed Protocol: Benzodiazepine Synthesis
1. Resin Preparation and Immobilization:
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in DCM (10 mL).
-
In a separate flask, dissolve this compound (364 mg, 1.8 mmol) in DCM (5 mL) and add DIPEA (627 µL, 3.6 mmol).
-
Add this solution to the resin and agitate for 2 hours.
-
Cap any unreacted sites by adding methanol (1 mL) and agitating for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL), then dry under vacuum.
2. Acylation with α-bromoacetyl bromide:
-
Swell the resin in DCM (10 mL).
-
Cool the resin suspension to 0 °C and add a solution of α-bromoacetyl bromide (260 µL, 3.0 mmol) and DIPEA (522 µL, 3.0 mmol) in DCM (5 mL).
-
Agitate at 0 °C for 30 minutes and then at room temperature for 1.5 hours.
-
Wash the resin with DCM (5 x 10 mL).
3. Nucleophilic Substitution (Diversification):
-
Swell the resin in DMF (10 mL).
-
Add a solution of the desired primary amine (R1-NH2, 5.0 mmol) in DMF (5 mL).
-
Agitate at room temperature for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
4. Cyclization and Cleavage:
-
Suspend the resin in a solution of 20% TFA in DCM (10 mL).
-
Agitate at room temperature for 2 hours. This will simultaneously induce cyclization and cleave the product from the resin.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the filtrate and precipitate the crude product with cold diethyl ether.
-
Purify the final 7-bromo-4-R1-1,4-benzodiazepine-2,5-dione by preparative HPLC.
| Step | Reagents and Conditions | Purpose | Anticipated Yield |
| Immobilization | This compound, DIPEA, DCM | Attachment to the acid-labile resin | >95% loading |
| Acylation | α-bromoacetyl bromide, DIPEA, DCM | Introduction of the bromoacetyl moiety | >90% |
| Nucleophilic Substitution | R1-NH2, DMF | Introduction of the first point of diversity | 70-90% |
| Cyclization & Cleavage | 20% TFA in DCM | Ring formation and release of the final product | 50-80% |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and causes serious eye irritation.[1] For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a promising and versatile building block for the solid-phase synthesis of diverse heterocyclic libraries. Its unique trifunctional nature allows for multiple, orthogonal diversification strategies, making it a valuable tool for medicinal chemists and drug discovery professionals. The protocols outlined in these application notes, while based on established methodologies for similar structures, provide a solid foundation for the development of robust synthetic routes to novel quinazolinone and benzodiazepine derivatives. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.
References
- 1. Traceless Solid-Phase Synthesis of [6,7,8 + 5,6,7]-Fused Molecular Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traceless solid-phase synthesis of 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Amino-2-bromophenyl)methanol
Welcome to the technical support guide for the synthesis of (5-Amino-2-bromophenyl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your final product.
This compound is a valuable building block in medicinal chemistry and materials science. The most prevalent synthetic route involves the reduction of a suitable precursor, typically 2-amino-5-bromobenzoic acid. While seemingly straightforward, this reaction requires careful control over reagents and conditions to achieve high yields. This guide is structured to address specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address the most common problems encountered during the synthesis of this compound, primarily focusing on the reduction of 2-amino-5-bromobenzoic acid.
Q1: My reaction yield is extremely low or I isolated no product. What went wrong?
This is one of the most frequent issues. A low or zero yield can typically be traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.
-
Potential Cause 1: Inactive Reducing Agent
-
Explanation: The most common reducing agents for this transformation, Lithium Aluminum Hydride (LiAlH₄) and Borane Tetrahydrofuran complex (BH₃·THF), are highly sensitive to moisture and air. Exposure to atmospheric humidity will rapidly decompose these reagents, rendering them inactive.
-
Solution:
-
Verify Reagent Activity: Use a fresh bottle of the reducing agent or one that has been stored under a strictly inert atmosphere (e.g., nitrogen or argon). An older, frequently opened bottle is a common source of failure.
-
Ensure Anhydrous Conditions: Your solvent (typically THF) must be anhydrous. Use a freshly dried solvent from a solvent purification system or a new, sealed bottle of anhydrous THF. All glassware should be oven-dried or flame-dried immediately before use and assembled under an inert atmosphere.[1][2]
-
-
-
Potential Cause 2: Insufficient Amount of Reducing Agent
-
Explanation: The starting material, 2-amino-5-bromobenzoic acid, has two acidic protons: one on the carboxylic acid and one on the amine. Both of these will react with and consume the hydride reagent before the reduction of the carbonyl group begins. Therefore, more than two equivalents of the hydride are required just to deprotonate the starting material.
-
Solution: A significant excess of the reducing agent is necessary. For LiAlH₄, at least 2.5 to 3.0 equivalents are recommended to ensure the reaction goes to completion.[1] For BH₃·THF, a larger excess, often around 5 equivalents, is used.[3]
-
-
Potential Cause 3: Inefficient Work-up and Extraction
-
Explanation: The product, this compound, is a polar molecule due to the presence of both an amino and a hydroxyl group. This gives it some solubility in water, which can lead to significant product loss in the aqueous layer during extraction.[2]
-
Solution:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the polarity of the aqueous phase and drive the product into the organic layer.
-
Perform Multiple Extractions: Do not rely on a single extraction. Extract the aqueous layer multiple times (at least 3-5 times) with a suitable organic solvent like ethyl acetate.
-
Proper Quenching: When using LiAlH₄, improper quenching can lead to the formation of gelatinous aluminum salts that trap the product. A careful, dropwise addition of water followed by a base solution (like 15% NaOH) is crucial to form a granular precipitate that can be easily filtered off.
-
-
Q2: My final product is impure. How can I improve its purity?
Purity issues often arise from an incomplete reaction or difficulties during purification.
-
Potential Cause 1: Incomplete Reaction
-
Explanation: If the reaction is not allowed to run to completion, you will have unreacted starting material in your crude product.
-
Solution:
-
Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Increase Reaction Time/Temperature: After the initial addition of the reducing agent at a low temperature (e.g., 0 °C), the reaction should be allowed to warm to room temperature and stir for several hours, often overnight, to ensure completion.[1][3]
-
-
-
Potential Cause 2: Ineffective Purification
-
Explanation: The crude product may contain baseline impurities from the reaction work-up or side products.
-
Solution:
-
Recrystallization: This is a highly effective method for purifying the product. A common and effective solvent system for recrystallization is a mixture of ethyl acetate and hexanes.[1][4] Dissolve the crude solid in a minimum amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allowing this to cool slowly will yield pure crystals.
-
Silica Gel Chromatography: While more time-consuming, column chromatography can be used if recrystallization fails to remove certain impurities. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
-
-
Visualizing the Troubleshooting Process
A logical approach is key to diagnosing issues. The following diagram outlines a decision-making workflow for addressing low yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Frequently Asked Questions (FAQs)
-
Q: What is the best reducing agent for converting 2-amino-5-bromobenzoic acid to the corresponding alcohol?
-
Both LiAlH₄ and BH₃·THF are effective. LiAlH₄ is a more powerful reducing agent but can be more dangerous to handle due to its violent reaction with water.[2] BH₃·THF is generally considered milder and can sometimes offer better chemoselectivity if other reducible functional groups are present.[5] For this specific substrate, both have been reported to give excellent yields.[1][3]
-
-
Q: Can I use Sodium Borohydride (NaBH₄) for this reduction?
-
No. Sodium borohydride is generally not strong enough to reduce a carboxylic acid to an alcohol.[2] It is primarily used for the reduction of aldehydes and ketones.
-
-
Q: How should I store the final product, this compound?
-
The product is an amino alcohol and can be sensitive to light and air over time. It is best stored in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent gradual oxidation and degradation.[6]
-
-
Q: My reaction mixture turns a different color. Is this normal?
-
Yes, color changes are common during these reactions, especially with amino-containing aromatic compounds. The formation of various charged intermediates and complexes with the aluminum or boron species can result in a range of colors. The final work-up should yield a light tan or off-white solid.[1]
-
Experimental Protocols & Data
The following protocols are based on established and reliable procedures. Always perform a thorough risk assessment before beginning any chemical synthesis.
Synthetic Workflow Overview
Caption: General Synthetic Workflow.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Setup: To a flame-dried, 1-L round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol, 1.0 equiv) and anhydrous THF (400 mL).
-
Inert Atmosphere: Fit the flask with a septum and purge with nitrogen or argon. Cool the solution in an ice bath.
-
Reagent Addition: Under the inert atmosphere, carefully add LiAlH₄ (5.3 g, 139 mmol, 3.0 equiv) portion-wise over 1 hour. Caution: LiAlH₄ reacts violently with water and can be pyrophoric. Handle with extreme care.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir overnight (approx. 18-20 hours).
-
Work-up:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of water (5 mL), followed by 15% aqueous NaOH (5 mL), and finally another portion of water (15 mL).
-
Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.
-
-
Isolation:
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a light-yellow solid.
-
-
Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to obtain analytically pure this compound.
Protocol 2: Reduction using Borane THF Complex (BH₃·THF)
This protocol is adapted from a procedure found in a chemical database.[3]
-
Setup: Add 2-amino-5-bromobenzoic acid (10 g, 46.3 mmol) to a 500 mL flask under a nitrogen atmosphere and dissolve it in anhydrous THF (100 mL).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a 1 M solution of Borane THF complex (231 mL, 231 mmol, 5.0 equiv) dropwise, keeping the internal temperature low.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Work-up:
-
Cool the flask in an ice bath.
-
Slowly quench the reaction by the dropwise addition of water (150 mL).
-
-
Isolation:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to afford the target product.
-
Data Summary: Comparison of Reducing Agents
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane THF Complex (BH₃·THF) |
| Reactivity | Very High | High, but generally milder than LiAlH₄ |
| Equivalents Needed | ~3.0 | ~5.0 |
| Work-up | Can form gelatinous precipitates; requires careful quenching. | Generally cleaner, produces boric acid byproducts. |
| Safety | Pyrophoric, reacts violently with protic solvents. | Flammable solution, but less hazardous than LiAlH₄. |
| Reported Yield | 80-88%[1] | Up to 100% (crude)[3] |
References
Purification challenges of (5-Amino-2-bromophenyl)methanol
Answering the call for in-depth, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the purification challenges of (5-Amino-2-bromophenyl)methanol. As Senior Application Scientists, we move beyond simple protocols to explain the why behind each step, ensuring your success through a deep understanding of the compound's chemical nature.
Technical Support Guide: this compound
This compound is a valuable building block in medicinal chemistry, but its purification is frequently complicated by its dual functionality—a basic primary amine and a primary alcohol on a halogenated aromatic ring. This structure makes it susceptible to oxidation and prone to problematic interactions with common purification media. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound in a direct question-and-answer format.
Question 1: My purified product is persistently yellow or brown, even after column chromatography. What causes this discoloration and how can I remove it?
Answer:
This is a classic sign of degradation, primarily through oxidation. The aminobenzyl alcohol system is sensitive to air and can oxidize to form highly colored impurities, such as the corresponding aldehyde (5-amino-2-bromobenzaldehyde) or N-oxidized byproducts.[1][2][3] The electron-rich amino group can also promote the formation of colored azo compounds over time.
Causality Chain & Solutions:
-
Cause: Exposure to atmospheric oxygen, especially when heated or in the presence of trace metal catalysts.
-
Troubleshooting Steps:
-
Work Under Inert Atmosphere: When possible, conduct purification steps, especially solvent evaporation, under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use Activated Charcoal: Before filtration and final crystallization, you can treat a solution of your crude product with a small amount of activated charcoal. Charcoal has a high surface area and can adsorb many colored, polar impurities.
-
Minimize Heat and Time: Avoid prolonged heating of solutions containing the compound. When performing chromatography, elute the compound as efficiently as possible to reduce its residence time on the stationary phase.
-
Question 2: During silica gel column chromatography, my product smears down the column (tailing) instead of forming a sharp band. Why does this happen?
Answer:
This is a direct consequence of the acid-base interaction between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][5] This strong, non-specific binding causes the compound to elute slowly and irregularly, leading to poor separation and broad fractions.
Solutions & Scientific Rationale:
-
Option A: Mobile Phase Modification (Competing Base):
-
Protocol: Add a small amount of a competing base, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to your eluent (e.g., ethyl acetate/hexane mixture).[4]
-
Mechanism: The added amine is small and volatile. It preferentially interacts with the acidic silica sites, effectively "masking" them. Your target compound then experiences a more neutral environment, allowing it to travel down the column based on polarity without the strong ionic binding, resulting in sharper bands.
-
-
Option B: Alternative Stationary Phase:
-
Protocol: If tailing persists, switch to a more suitable stationary phase.
-
Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Basic alumina will not have the strong acidic sites that cause tailing with amines.[6]
-
Amine-Functionalized Silica: This is silica gel where the surface has been chemically modified with aminopropyl groups. It provides a basic surface that repels, rather than binds, other basic compounds, often resulting in excellent peak shape.[5]
-
-
Diagram 1: Mitigating Amine-Silica Interactions
Caption: Workflow showing how a competing base (TEA) neutralizes acidic silica sites.
Question 3: I am experiencing very low yield after recrystallization, or the compound "oils out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble even at low temperatures. Low yield can result from using too much solvent or choosing a solvent in which the compound has significant solubility even when cold.
Troubleshooting Protocol for Recrystallization:
-
Systematic Solvent Screening: The key is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.[7]
-
Preventing "Oiling Out":
-
Slow Cooling: Do not place the hot, saturated solution directly into an ice bath. Allow it to cool slowly to room temperature first. This gives the molecules time to align into an ordered crystal lattice.[8]
-
Scratch & Seed: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. If you have a pure crystal, add a tiny speck ("seed crystal") to initiate crystallization.
-
Ensure Purity: Oiling out is more common with impure compounds. It may be necessary to first perform column chromatography and then recrystallize the partially purified product.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for flash chromatography of this compound?
-
A good starting point for TLC analysis is a 30:70 mixture of ethyl acetate (EtOAc) and hexanes. You can then adjust the polarity based on the resulting Rf value. For column chromatography, a gradient elution from 10% to 50% EtOAc in hexanes (with 0.5% triethylamine added to the entire mobile phase) is often effective.[10]
-
-
Q2: How should I store the purified this compound?
-
Due to its sensitivity to oxidation, the purified solid should be stored in a tightly sealed, amber-colored vial to protect it from air and light. For long-term storage, keeping it in a refrigerator or freezer (-20°C) under an argon or nitrogen atmosphere is recommended.[11]
-
-
Q3: Besides oxidation products, what other impurities might be present?
-
Common impurities can include unreacted starting materials, such as the corresponding benzoic acid if the synthesis involved a reduction step.[12] Depending on the synthetic route, you may also have isomeric impurities (e.g., (2-amino-5-bromophenyl)methanol) or products of over-bromination (e.g., a dibromo-substituted analog).[13][14]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modifier
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder. This is the "dry-loading" method, which generally gives better separation than loading the sample as a liquid.
-
Column Packing: Pack a glass column with silica gel using your starting eluent (e.g., 10% EtOAc/Hexanes + 0.5% TEA). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the solvent mixture (e.g., from 10% to 50% EtOAc).
-
Fraction Collection: Collect fractions and analyze them using Thin-Layer Chromatography (TLC) to identify those containing the pure product.[15]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like DCM or placing the product under high vacuum for an extended period.
Diagram 2: Purification Troubleshooting Workflow
Caption: A decision-making workflow for purifying this compound.
Protocol 2: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Induce Cloudiness: While stirring the hot solution, add water dropwise until the solution just begins to turn cloudy (precipitate starts to form). This indicates you have reached the saturation point.
-
Re-dissolve: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Summary Table
| Purification Method | Stationary Phase | Recommended Mobile Phase / Solvent | Key Considerations |
| Flash Chromatography | Silica Gel | 10-50% Ethyl Acetate in Hexanes + 0.5-1% Triethylamine | Essential for removing baseline impurities and addressing tailing.[4][5] |
| Basic Alumina | 10-60% Ethyl Acetate in Hexanes | Good alternative to silica to avoid acidic interactions. | |
| Recrystallization | N/A | Ethanol/Water | Excellent for final polishing after chromatography; slow cooling is critical.[7][8] |
| Ethyl Acetate/Hexanes | Good for compounds with intermediate polarity. |
References
- 1. d-nb.info [d-nb.info]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. columbia.edu [columbia.edu]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. (2-Amino-5-bromophenyl)methanol | 20712-12-3 [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
- 14. epichem.com [epichem.com]
- 15. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of (5-Amino-2-bromophenyl)methanol
Welcome to the technical support center for the synthesis of (5-Amino-2-bromophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on anticipating and resolving the common side reactions and challenges encountered during this multi-step synthesis, ensuring a higher success rate and purity of the final product.
Table of Contents
-
Overview of Synthetic Strategies
-
FAQs: Nitration of 2-Bromobenzoic Acid
-
Troubleshooting the Reduction of 2-Bromo-5-nitrobenzoic Acid
-
Alternative Route: Reduction of 2-Amino-5-bromobenzoic Acid
-
Product Stability and Handling
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via two primary routes, each with its own set of potential side reactions. Understanding these pathways is crucial for effective troubleshooting.
-
Route A: Nitration of 2-bromobenzoic acid to form 2-bromo-5-nitrobenzoic acid, followed by the reduction of both the nitro and carboxylic acid functionalities.
-
Route B: Starting from the commercially available 2-amino-5-bromobenzoic acid, which only requires the reduction of the carboxylic acid.
This guide will address the critical steps and potential pitfalls in both routes.
FAQs: Nitration of 2-Bromobenzoic Acid
The synthesis of the key intermediate, 2-bromo-5-nitrobenzoic acid, is the first critical step in Route A. The primary challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution.
Question 1: I performed the nitration of 2-bromobenzoic acid and my final product shows isomeric impurities by NMR. What are these and why do they form?
Answer: The nitration of 2-bromobenzoic acid is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The two substituents, a bromine atom (-Br) and a carboxylic acid group (-COOH), have competing directing effects.
-
The -COOH group is a meta-director and a deactivating group[1].
-
The -Br atom is an ortho-, para-director and a deactivating group.
The interplay of these directing effects leads to a mixture of isomers. The major product is the desired 2-bromo-5-nitrobenzoic acid . However, you will likely form 2-bromo-3-nitrobenzoic acid and potentially small amounts of other isomers as side products[2]. The formation of a mixture of 2,3- and 2,5- isomers is an expected outcome of this reaction[2].
Troubleshooting Workflow: Isomer Formation
Caption: Competing directing effects in the nitration of 2-bromobenzoic acid.
Solution:
-
Reaction Conditions: To minimize the formation of undesired isomers, it is crucial to maintain a low reaction temperature, typically between 0-5°C[2].
-
Purification: The most effective way to remove the isomeric impurities is through careful purification. Fractional crystallization can be employed, as the different isomers may have varying solubilities[2]. Alternatively, column chromatography can provide a more robust separation.
Question 2: My yield is low, and I suspect dinitration has occurred. How can I prevent this?
Answer: Dinitration is a common side reaction if the reaction conditions are too harsh. The introduction of the first nitro group further deactivates the ring, but at elevated temperatures or with an excess of the nitrating agent, a second nitration can occur.
Solution:
-
Temperature Control: Strictly maintain the reaction temperature below 10°C, and ideally between 0-5°C[2].
-
Stoichiometry: Use a controlled amount of the nitrating agent (a mixture of concentrated nitric and sulfuric acid). Avoid a large excess.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 2-bromobenzoic acid in sulfuric acid to prevent localized overheating.
Troubleshooting the Reduction of 2-Bromo-5-nitrobenzoic Acid
This section focuses on the simultaneous or sequential reduction of the nitro and carboxylic acid groups. The choice of reducing agent is critical and dictates the potential side reactions.
Question 3: I want to reduce both the nitro and carboxylic acid groups of 2-bromo-5-nitrobenzoic acid in one step. What are the risks?
Answer: Using a strong, non-selective reducing agent like Lithium Aluminum Hydride (LAH) can, in principle, achieve this transformation. However, LAH is highly reactive and can lead to several side products. While it will reduce the carboxylic acid to a primary alcohol and the nitro group to an amine, the high reactivity can also cause dehalogenation, resulting in the formation of (5-aminophenyl)methanol. Furthermore, incomplete reduction of the nitro group can lead to intermediates like nitroso or hydroxylamine species.
Potential Side Reactions with LAH:
| Side Reaction | Resulting Impurity | Causative Factor |
| Dehalogenation | (5-Aminophenyl)methanol | High reactivity of LAH, prolonged reaction times, or elevated temperatures. |
| Incomplete Nitro Reduction | (2-Bromo-5-hydroxylaminophenyl)methanol | Insufficient LAH, non-optimal reaction temperature. |
Solution:
-
Careful Control: If using LAH, the reaction must be performed at low temperatures (e.g., 0°C to start) with slow addition of the reagent.
-
Work-up: A careful work-up procedure is essential for LAH reactions to quench the excess reagent and precipitate aluminum salts, which can complicate purification[3].
-
Alternative Strategies: A more controlled approach is a two-step reduction, which offers better selectivity and minimizes side reactions.
Question 4: I am attempting a two-step reduction, starting with the reduction of the carboxylic acid using Borane-THF (BH3-THF), but the reaction is incomplete. What could be the issue?
Answer: Borane-THF is an excellent reagent for the selective reduction of carboxylic acids in the presence of nitro groups[4][5][6]. However, its stability and reactivity can be problematic.
Troubleshooting BH3-THF Reduction:
Caption: Troubleshooting incomplete reduction with BH3-THF.
Solutions:
-
Reagent Quality: BH3-THF can degrade over time, especially if not stored properly under an inert atmosphere. Use a fresh bottle or titrate an older bottle to determine the active concentration.
-
Anhydrous Conditions: Boranes react with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion. Monitor the reaction by TLC.
Question 5: I am reducing the nitro group first using catalytic hydrogenation (H2/Pd/C) and I am observing dehalogenation. How can I avoid this?
Answer: Dehalogenation is a well-known side reaction during the catalytic hydrogenation of aryl halides, especially with palladium catalysts[2]. The carbon-bromine bond can be cleaved, leading to the formation of (5-aminophenyl)methanol as a significant impurity.
Solutions to Prevent Dehalogenation:
-
Catalyst Choice: Consider using a different catalyst system. Platinum-based catalysts (e.g., PtO2) are sometimes less prone to causing dehalogenation than palladium catalysts.
-
Additives: The addition of a catalyst poison or modifier can selectively inhibit the dehalogenation reaction. For example, adding a small amount of a sulfur-containing compound (like thiophene) or a base (like triethylamine) can sometimes suppress the unwanted side reaction.
-
Alternative Reducing Agent: To completely avoid the risk of dehalogenation, consider using a chemical reducing agent for the nitro group instead of catalytic hydrogenation. Stannous chloride (SnCl2) in ethanol or ethyl acetate is a classic and effective method for selectively reducing nitro groups in the presence of halogens[7][8]. However, be aware that the work-up can be complicated by the precipitation of tin salts, which can be difficult to filter[9].
Alternative Route: Reduction of 2-Amino-5-bromobenzoic Acid
Starting with 2-amino-5-bromobenzoic acid simplifies the synthesis to a single reduction step.
Question 6: I am reducing 2-amino-5-bromobenzoic acid with BH3-THF. Are there any specific side reactions I should be aware of?
Answer: This is generally a cleaner route. The primary concerns are the same as in Question 4: ensuring the complete reduction of the carboxylic acid. The amino group is generally stable to BH3-THF.
Key Considerations:
-
Reagent Quality and Anhydrous Conditions: As before, the quality of the BH3-THF and the exclusion of moisture are paramount for a successful reaction.
-
Work-up: The work-up for a borane reduction typically involves the addition of an alcohol (like methanol) to quench the excess reagent, followed by an aqueous work-up. Be sure to perform the quench slowly and at a low temperature to control the evolution of hydrogen gas.
Product Stability and Handling
Question 7: My final product, this compound, is coloring over time. Is this normal and how can I prevent it?
Answer: Yes, this is a common observation. Aryl amines, especially aminobenzyl alcohols, are susceptible to air and light-induced oxidation, which leads to the formation of colored impurities[10]. The benzylic alcohol can also be prone to oxidation.
Storage and Handling Recommendations:
-
Inert Atmosphere: Store the final product under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Store the product in an amber vial or a container protected from light.
-
Low Temperature: For long-term storage, keeping the material at a low temperature (e.g., in a refrigerator or freezer) can slow down decomposition.
-
Purification Before Use: If the product has discolored, it may be necessary to purify it (e.g., by recrystallization or a short column) before use in subsequent reactions to ensure high purity of the downstream products.
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. benchchem.com [benchchem.com]
- 3. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state ap… [ouci.dntb.gov.ua]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. scispace.com [scispace.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting guide for the formylation of (5-Amino-2-bromophenyl)methanol
Welcome to the technical support center for the formylation of (5-Amino-2-bromophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of O-formylation on the benzyl alcohol in addition to the desired N-formylation. How can I improve the chemoselectivity for the amine group?
A1: Achieving chemoselective N-formylation in the presence of a hydroxyl group is a common challenge due to the nucleophilic nature of both functional groups. Here’s a breakdown of the causes and solutions:
Root Cause Analysis: The relative nucleophilicity of the amino and hydroxyl groups dictates the reaction outcome. While the amino group is generally more nucleophilic, harsh reaction conditions or certain formylating agents can lead to competitive O-formylation.
Troubleshooting Strategies:
-
Choice of Formylating Agent and Conditions:
-
Formic Acid with a Catalyst: Using formic acid in the presence of a mild catalyst can favor N-formylation. Some methods have shown selectivity for N-formylation even with unprotected hydroxyl groups.[1][2] For instance, employing a catalytic amount of iodine with formic acid under solvent-free conditions has been reported to be highly efficient and selective for amines.[3]
-
Acetic Formic Anhydride (AFA): AFA, often generated in situ from formic acid and acetic anhydride, is a powerful formylating agent.[1][4] However, its high reactivity can sometimes lead to reduced selectivity. Careful control of temperature (e.g., -20 °C to 0 °C) can enhance N-selectivity.[1]
-
Triethyl Orthoformate: This reagent can be used for N-formylation, often under acidic catalysis or with heat.[1][5][6] The reaction of primary amines with triethyl orthoformate in water has been reported to yield formamides.[1]
-
-
Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the more nucleophilic amine. Reactions that are sluggish at lower temperatures may require a more reactive formylating agent rather than an increase in heat.
-
Stoichiometry: Using a minimal excess of the formylating agent (e.g., 1.1 to 1.5 equivalents) can help minimize side reactions like O-formylation.
-
pH Control: In some cases, maintaining a slightly acidic pH can protonate the more basic amino group, reducing its nucleophilicity and favoring O-formylation. Conversely, neutral or slightly basic conditions will favor N-formylation.
Q2: My formylation reaction is sluggish and gives a low yield of the desired product. What are the potential reasons and how can I improve the conversion?
A2: Low conversion can stem from several factors related to reagent activity, reaction conditions, and the nature of your starting material.
Root Cause Analysis:
-
Insufficiently Reactive Formylating Agent: The electron-withdrawing bromine atom on the aromatic ring can slightly deactivate the amino group, potentially requiring a more potent formylating agent.
-
Poor Solubility: The starting material, this compound, may have limited solubility in certain non-polar organic solvents.
-
Moisture Contamination: Many formylating reagents, such as those used in the Vilsmeier-Haack reaction or acetic formic anhydride, are sensitive to moisture.[2]
Troubleshooting Strategies:
-
Optimize the Formylating System:
-
Formic Acid: While a cost-effective and green option, neat formic acid may require elevated temperatures (e.g., 60-80 °C) to achieve good conversion.[1][7][8] Using formic acid with a catalyst like iodine or ZnO can enhance reactivity under milder conditions.[1][3]
-
Acetic Formic Anhydride (AFA): For less reactive amines, AFA is a more potent choice and can often drive the reaction to completion at lower temperatures.[1][4]
-
-
Solvent Selection:
-
If solubility is an issue, consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). However, ensure the chosen solvent is compatible with your reagents.
-
-
Reaction Temperature and Time:
-
Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Extend the reaction time. Some formylation reactions can take several hours to reach completion.[1]
-
-
Ensure Anhydrous Conditions: When using moisture-sensitive reagents, ensure all glassware is oven-dried, and use anhydrous solvents.
Q3: I am observing the formation of a dark-colored, insoluble material (resin/polymer) in my reaction mixture. What is causing this and how can I prevent it?
A3: The formation of polymeric byproducts is often an issue when dealing with phenolic or other electron-rich aromatic compounds, especially under harsh acidic conditions.
Root Cause Analysis: The benzyl alcohol moiety, particularly in the presence of an activating amino group, can be susceptible to acid-catalyzed polymerization or decomposition, especially at elevated temperatures.
Troubleshooting Strategies:
-
Temperature Control: Avoid excessively high temperatures. Maintain the lowest effective temperature required for the formylation.[9]
-
Milder Reaction Conditions:
-
Opt for catalytic methods over those requiring strong acids.
-
If using an acid catalyst, a milder one may reduce the rate of polymerization.[9]
-
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor polymerization.[9]
-
Slow Addition of Reagents: Adding the formylating agent or catalyst slowly to the solution of the amine can help control the reaction exotherm and minimize localized high concentrations that can lead to side reactions.
Q4: The purification of my formylated product is difficult, and I am getting low recovery after column chromatography. What are some tips for effective purification?
A4: The product, N-(3-bromo-4-(hydroxymethyl)phenyl)formamide, is a polar molecule, which can present challenges during extraction and chromatography.
Troubleshooting Strategies:
-
Work-up Procedure:
-
During aqueous work-up, the product may have some solubility in the aqueous layer, leading to loss. Saturating the aqueous phase with sodium chloride (brining out) can decrease the product's solubility in water and improve extraction efficiency into the organic layer.
-
Use a more polar solvent for extraction, such as ethyl acetate, and perform multiple extractions to ensure complete recovery from the aqueous layer.
-
-
Column Chromatography:
-
Solvent System: A gradient elution on silica gel is often effective. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol in dichloromethane or ethyl acetate).
-
Tailing: The amide and alcohol functional groups can cause tailing on silica gel. Adding a small amount of a polar modifier like methanol or a few drops of triethylamine to the eluent can sometimes improve the peak shape.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material and can be more scalable than chromatography. Consider solvent mixtures like ethanol/water or ethyl acetate/hexanes.
Experimental Protocols
Method 1: Formylation using Formic Acid and Acetic Anhydride (In situ AFA generation)
This method utilizes the highly reactive acetic formic anhydride, which is generated in the reaction mixture.[1][4]
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent like THF or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the solution.
-
Follow with the dropwise addition of formic acid (1.2 eq).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by adding cold water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: Iodine-Catalyzed Formylation with Formic Acid
This protocol offers a mild and efficient catalytic approach to N-formylation.[3]
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), formic acid (2.0 eq), and a catalytic amount of iodine (e.g., 5 mol%).
-
If performing the reaction solvent-free, heat the mixture to a moderate temperature (e.g., 70 °C) with stirring.[3] Alternatively, the reaction can be run in a suitable solvent.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated solution of sodium thiosulfate to remove the iodine.
-
Wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue as needed.
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry (Formylating Agent) | 1.1 - 2.0 equivalents | A slight excess ensures complete conversion, while a large excess can lead to side reactions. |
| Reaction Temperature | 0 °C to 80 °C | Dependent on the reactivity of the chosen formylating agent. Lower temperatures favor selectivity. |
| Catalyst Loading (if applicable) | 1 - 10 mol% | Sufficient to catalyze the reaction without causing significant side reactions. |
Visualizations
Reaction Mechanism: N-Formylation with Formic Acid
Caption: General mechanism of N-formylation using formic acid.
Troubleshooting Workflow: Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Decision Tree: Addressing Side Product Formation
Caption: Decision tree for addressing side product formation.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Technical Support Guide: Overcoming Poor Solubility of (5-Amino-2-bromophenyl)methanol in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of (5-Amino-2-bromophenyl)methanol in various reaction conditions. Our goal is to equip you with the knowledge to optimize your experimental outcomes.
Understanding the Solubility Profile of this compound
This compound is a solid, light brown to brown in color, with a melting point of 112-113°C.[1] Its molecular structure, featuring a polar amino (-NH2) and hydroxyl (-CH2OH) group, alongside a nonpolar bromophenyl ring, results in a complex solubility profile. The presence of both hydrophilic and hydrophobic moieties means that its solubility can be challenging to predict without empirical testing. Generally, primary amines exhibit better solubility in water compared to secondary or tertiary amines due to more effective hydrogen bonding.[2][3] However, the bulky, nonpolar bromophenyl group significantly diminishes its aqueous solubility.
Safety First: Handling this compound
Before initiating any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed and causes serious eye irritation.[1][4] It may also cause skin and respiratory irritation.[1] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1] In case of accidental contact, follow the first-aid measures outlined in the SDS.[4]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the solubility of this compound.
Q1: What are the best starting solvents for dissolving this compound?
A1: Given its structure, a good starting point is to test polar aprotic solvents. These solvents can interact with the polar functional groups without interfering with many common reactions.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | These solvents are generally effective at dissolving compounds with both polar and nonpolar characteristics. DMSO is particularly useful as it is miscible with water and can dissolve a wide range of organic compounds.[2] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | The hydroxyl group in alcohols can hydrogen bond with the amino and hydroxyl groups of the molecule, while the alkyl portion can interact with the phenyl ring. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform (CHCl3) | These are less polar options but can be effective, particularly if the reaction partners are also nonpolar. |
It is always recommended to perform small-scale solubility tests before proceeding with your reaction.
Q2: Why is my this compound not dissolving even in recommended solvents?
A2: Several factors could be at play:
-
Purity of the Reagent: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of this compound.
-
Water Content in Solvents: Trace amounts of water in aprotic solvents can sometimes hinder the dissolution of organic compounds. Using anhydrous solvents may improve solubility.
-
Temperature: For many solids, solubility increases with temperature.[5] Gentle warming of the solvent can aid dissolution. However, be mindful of the thermal stability of your reactant and solvent.
-
Particle Size: The dissolution rate is inversely proportional to particle size. Grinding the solid to a fine powder can increase the surface area and speed up the dissolution process.
Q3: Can I use heat to improve the solubility of this compound?
A3: Yes, in most cases, increasing the temperature will enhance solubility.[5] This is because the dissolving process for most solids is endothermic, meaning it requires an input of energy to break the crystal lattice.[5] However, there are exceptions where solubility decreases with increasing temperature, a phenomenon that occurs when the dissolution process is exothermic.[5][6][7]
Protocol for Thermal Solubility Enhancement:
-
Add your solvent to the reaction vessel.
-
Begin gentle stirring.
-
Slowly add the this compound.
-
Gradually increase the temperature while monitoring for dissolution.
-
Do not exceed the boiling point of the solvent or the decomposition temperature of your reactants.
Troubleshooting Guide: Advanced Solubility Enhancement Techniques
If standard solvents and heating are insufficient, consider these advanced strategies to overcome poor solubility.
Technique 1: Co-Solvent Systems
A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[8] This is a widely used technique in pharmaceuticals to dissolve hydrophobic molecules.[8]
How it Works: By blending two or more miscible solvents, you can fine-tune the polarity of the solvent system to match that of the solute. For this compound, a mixture of a polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like toluene or THF) can be effective.[8][9][10]
Experimental Workflow for Co-Solvent Selection:
Caption: Workflow for optimizing a co-solvent system.
Technique 2: Sonication
Sonication uses high-frequency sound waves to agitate the solvent and solute particles.[11][12] This can significantly enhance the rate of dissolution by breaking down agglomerates and increasing the surface area of the solid.[11][12]
When to Use Sonication:
-
When gentle heating is not effective or not desired.
-
For reactions that are sensitive to high temperatures.
-
To prepare saturated or supersaturated solutions.[13]
Protocol for Sonication-Assisted Dissolution:
-
Place the this compound and solvent in a flask.
-
Immerse the flask in an ultrasonic bath.
-
Turn on the sonicator and observe the dissolution.
-
The process is typically complete within minutes.
Technique 3: Microwave-Assisted Synthesis
Microwave irradiation is a powerful tool for accelerating organic reactions and can also be used to enhance solubility.[14] Microwaves directly heat the solvent and any polar molecules in the reaction mixture, leading to rapid and uniform heating.[14][15] This can overcome solubility issues by reaching temperatures that might be difficult to achieve with conventional heating.[16]
Advantages of Microwave Synthesis:
-
Rapid reaction times.[16]
-
Improved reaction yields and purity.[16]
-
Ability to use higher boiling point solvents safely in sealed vessels.[16]
Caption: General workflow for microwave-assisted synthesis.
Technique 4: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable technique when dealing with a reaction between two reactants that are soluble in immiscible liquids (e.g., one in water and the other in an organic solvent).[17][18] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of one reactant across the phase boundary to react with the other.[18][19]
How it Works:
-
The catalyst, which is soluble in both phases, picks up an ion from the aqueous phase.
-
It transports this ion into the organic phase.
-
The ion reacts with the organic-soluble reactant.
-
The catalyst then returns to the aqueous phase to repeat the cycle.[17]
This method can be particularly useful for reactions involving this compound if one of the other reactants is an inorganic salt that is only soluble in water.[17]
Technique 5: Derivatization
In some cases, it may be beneficial to temporarily modify the structure of this compound to improve its solubility. This involves a chemical reaction to add a solubilizing group, which is then removed after the main reaction is complete.[20]
Example Strategy: The amino group can be protected with a group that enhances solubility, such as a Boc (tert-butyloxycarbonyl) group. This would make the molecule less polar and potentially more soluble in a wider range of organic solvents. The protecting group can then be removed under acidic conditions after the desired reaction has taken place.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Considerations |
| Co-Solvent Systems | Modifying the polarity of the solvent mixture.[8][9][10] | Fine-tuning solubility for specific reactions. | Solvents must be miscible and inert to reaction conditions. |
| Sonication | Using ultrasonic waves to break down particles and accelerate dissolution.[11][12] | Temperature-sensitive reactions; preparing saturated solutions.[13] | Requires specialized equipment (ultrasonic bath). |
| Microwave Synthesis | Rapid, uniform heating with microwave irradiation.[14][15] | Accelerating reactions and overcoming high activation energy barriers. | Requires a dedicated microwave reactor and appropriate vessels.[16] |
| Phase-Transfer Catalysis | Facilitating reactions between reactants in immiscible phases.[17][18] | Reactions with water-soluble inorganic salts. | The catalyst must be carefully chosen and may need to be removed from the final product. |
| Derivatization | Temporarily modifying the molecule to enhance solubility.[20] | Cases where other methods fail and the molecule has a suitable functional group for modification. | Adds extra steps to the synthesis (protection and deprotection). |
By systematically applying these strategies, from simple solvent screening to more advanced techniques, researchers can effectively overcome the solubility challenges posed by this compound and achieve their desired synthetic outcomes.
References
- 1. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 12. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 13. hielscher.com [hielscher.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. rjpdft.com [rjpdft.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude (5-Amino-2-bromophenyl)methanol
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of (5-Amino-2-bromophenyl)methanol. It is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this chemical intermediate at the high purity required for subsequent synthetic steps. The methodologies described herein are grounded in established chemical principles and validated through practical application.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Question 1: My isolated product is a yellow or brown solid, not the expected off-white color. What causes this discoloration and how can I fix it?
Answer:
This is a common issue arising from the oxidation of the aromatic amine functional group. Amines, particularly on an electron-rich phenyl ring, are susceptible to air oxidation, which forms highly colored impurities.
Probable Causes:
-
Air Oxidation: Prolonged exposure to air during workup, purification, or storage.
-
Presence of Metal Impurities: Trace metals can catalyze oxidation.
-
Starting Material Impurities: Colored impurities from the initial synthesis may carry through.
Solutions:
-
Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Caution: Using too much charcoal can lead to a loss of your desired product.
-
Inert Atmosphere: When possible, perform purification steps such as solvent evaporation or filtration under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Prompt Processing: Do not leave the crude material or solutions exposed to air and light for extended periods.
Question 2: My compound streaks severely on a silica gel TLC plate, and I'm getting poor separation and yield from my silica column. Why is this happening?
Answer:
This is a classic problem when purifying basic compounds like amines on standard, slightly acidic silica gel.
Causality: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with the basic amine group of your compound through acid-base interactions. This causes the compound to "stick" to the stationary phase, resulting in significant peak tailing (streaking on TLC) and potentially irreversible adsorption, leading to low recovery.[1]
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The triethylamine will compete with your product for the acidic sites on the silica, effectively neutralizing them and allowing your compound to elute properly.[1]
-
Ammonia: For more polar solvent systems, using a pre-mixed solution like 1-2% ammonia in methanol as the polar component of your mobile phase can also be effective.
-
-
Use of Deactivated Silica: Alternatively, you can use commercially available silica gel that has been treated with a base (amine-functionalized silica) to reduce the acidity of the stationary phase.[1]
Visualization: Troubleshooting Column Chromatography
Caption: Decision workflow for addressing peak tailing in amine purification.
Question 3: During recrystallization, my compound separates as an oil instead of forming solid crystals. What is "oiling out" and how can I prevent it?
Answer:
"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture). Instead of crystallizing, it forms a liquid phase.
Probable Causes:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more likely to separate as an oil.
-
Excessive Supersaturation: Using too little solvent or cooling the solution too rapidly can cause the compound to crash out of solution as an oil.[2]
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound is still too soluble even at lower temperatures.
Solutions:
-
Re-heat and Add More Solvent: If oiling occurs, re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool more slowly.[2]
-
Slow Cooling: This is critical. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Rapid cooling encourages oiling out and traps impurities.[2]
-
Scratching: Once the solution is at room temperature, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites that initiate crystallization.
-
Solvent System Modification: If the problem persists, consider a different solvent system. A two-solvent system (e.g., dissolving in hot ethyl acetate and then slowly adding hexanes until turbidity appears) can often induce crystallization.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. A common synthesis involves the reduction of 5-amino-2-bromobenzoic acid with a reducing agent like lithium aluminum hydride (LiAlH₄).[4][5]
-
Unreacted Starting Material: 5-amino-2-bromobenzoic acid.
-
Oxidation Products: 5-amino-2-bromobenzaldehyde or the corresponding benzoic acid formed from the oxidation of the benzyl alcohol.
-
Side-Reaction Products: Impurities from the specific reagents used in the synthesis.
Q2: Which purification method should I try first?
A2: Recrystallization is generally the best first-pass purification method for solid compounds, as it is technically simpler and more scalable than chromatography. It is particularly effective at removing impurities that have significantly different solubility profiles from the desired product.
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. You can determine this through small-scale trials. Based on the structure (polar amine and alcohol groups, but also a larger aromatic portion), suitable solvent systems often include single alcohols or binary mixtures.
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Suitability for this compound | Rationale |
| Ethyl Acetate / Hexanes | Excellent Choice | The compound dissolves well in hot ethyl acetate. Hexanes, a non-polar "anti-solvent," is then added to reduce solubility and induce crystallization upon cooling. This is a well-documented system for similar compounds.[4] |
| Ethanol / Water | Good Alternative | The compound is likely soluble in hot ethanol. The addition of water will increase the polarity of the solvent mixture, causing the less polar product to crystallize.[3] |
| Toluene | Possible | May be effective if impurities are significantly more or less polar than the product. Requires higher temperatures. |
Q4: When is column chromatography necessary?
A4: You should use column chromatography when recrystallization fails to remove impurities. This typically occurs when the impurities have very similar solubility properties to your product, making separation by crystallization inefficient. Chromatography separates compounds based on differences in their affinity for the stationary phase, which is often a more sensitive technique.[6]
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
This protocol is designed for the purification of crude this compound containing primarily starting materials or less polar impurities.
Methodology:
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (EtOAc) (e.g., 5-10 mL) and heat the mixture to a gentle reflux with stirring until the solid completely dissolves.
-
(Optional) Charcoal Treatment: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to reflux for 2-3 minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble particulates, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal/impurities.
-
Induce Crystallization: While the EtOAc solution is still hot, slowly add hexanes dropwise with swirling until you observe persistent cloudiness (turbidity). Add a drop or two of hot EtOAc to redissolve the cloudiness.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes or a cold EtOAc/hexanes mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
This powerful liquid-liquid extraction technique is highly effective for separating the basic amine product from neutral or acidic impurities.
Methodology:
-
Dissolve Crude Product: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 20 mL per gram of crude).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous hydrochloric acid (1 M HCl) and shake vigorously. Allow the layers to separate. The protonated amine will move into the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.[8][9]
-
Separate Layers: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.
-
Discard Organic Layer: The organic layer containing neutral impurities can be discarded.
-
Basify Aqueous Layer: Combine the acidic aqueous extracts in a flask and cool it in an ice bath. Slowly add a base, such as 10% aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), with stirring until the solution is basic (pH > 9, check with pH paper). You should see the deprotonated amine precipitate or form an emulsion.
-
Re-extract Product: Transfer the basified aqueous mixture back to a separatory funnel. Extract the free amine back into an organic solvent by adding fresh EtOAc or DCM and shaking. Perform this extraction three times.
-
Wash and Dry: Combine the organic extracts. Wash once with water, then with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for purifying the amine via acid-base extraction.
References
- 1. biotage.com [biotage.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of (5-Amino-2-bromophenyl)methanol
Welcome to the comprehensive technical support guide for the synthesis and scale-up of (5-Amino-2-bromophenyl)methanol. This resource is tailored for researchers, scientists, and professionals in the field of drug development. Within this guide, you will find detailed troubleshooting advice and frequently asked questions, all presented in a practical question-and-answer format to directly address the challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most widely adopted and scalable method for preparing this compound is the reduction of methyl 2-amino-5-bromobenzoate. This starting material is commercially available and the reduction of the ester to the primary alcohol can be achieved in high yield.[1][2][3][4] An alternative, though less common, route involves the reduction of 2-amino-5-bromobenzoic acid.[5][6]
Q2: Which reducing agent is optimal for the conversion of methyl 2-amino-5-bromobenzoate to this compound?
For the reduction of an ester, a potent reducing agent is required. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation, typically used in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[7] While other reducing agents exist, LAH is known for its high efficiency in reducing esters to alcohols.
Q3: What are the critical safety precautions when handling Lithium Aluminum Hydride (LAH) on a larger scale?
LAH is a highly reactive and flammable solid that reacts violently with water and other protic solvents.[8][9] When scaling up, the following precautions are paramount:
-
Inert Atmosphere: All manipulations of LAH should be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and air.[9][10]
-
Anhydrous Conditions: Ensure all glassware is rigorously dried and solvents are anhydrous. The presence of water can lead to a violent exothermic reaction and the release of flammable hydrogen gas.
-
Controlled Addition: The addition of LAH to the reaction mixture, or vice versa, should be performed slowly and at a controlled temperature, typically at 0 °C, to manage the exotherm.[11][12]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[9][10]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand should be readily available in the event of a fire. Do not use water or carbon dioxide-based extinguishers.[8][10]
Q4: How can I effectively monitor the progress of the reduction reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Use a suitable eluent system, such as a mixture of ethyl acetate and hexanes, to achieve clear separation between the starting ester and the product alcohol. The spots can be visualized under UV light. The reaction is considered complete when the starting material spot is no longer visible.
Q5: What is the recommended work-up procedure for a large-scale LAH reduction?
Quenching a large-scale LAH reaction must be done with extreme caution. A widely used and reliable method is the Fieser workup.[13][14] After cooling the reaction mixture to 0 °C, for every 'x' grams of LAH used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water
This procedure results in the formation of granular aluminum salts that are easily filtered off.[14][15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded LAH: LAH can lose its reactivity upon exposure to moisture. 2. Insufficient LAH: The stoichiometry of the reducing agent may be inadequate. 3. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | 1. Use a fresh bottle of LAH or titrate the existing batch to determine its activity. 2. Ensure at least 2 equivalents of hydride are used per mole of ester. It is common to use a slight excess of LAH. 3. Continue to monitor the reaction by TLC until the starting material is fully consumed. |
| Formation of Impurities | 1. Over-reduction: While unlikely with this substrate, highly reactive impurities could be over-reduced. 2. Reaction with Solvent: If the THF is not anhydrous, LAH will react with the water. | 1. Ensure the reaction temperature is controlled, especially during the addition of LAH. 2. Use freshly distilled or commercially available anhydrous THF. |
| Difficult Product Isolation | 1. Formation of a Gelatinous Precipitate: During the workup, improper quenching can lead to the formation of a fine, gelatinous aluminum hydroxide precipitate that is difficult to filter. 2. Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion. | 1. Strictly follow the Fieser workup procedure to ensure the formation of a granular, easily filterable solid.[13][14] Adding anhydrous magnesium sulfate and stirring can also help to break up the gel.[15] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product Purity Issues | 1. Co-elution during Chromatography: Impurities may have similar polarity to the product, making separation by column chromatography challenging. 2. Residual Aluminum Salts: Inefficient filtration can lead to the contamination of the final product with aluminum salts. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method.[6][16] 2. Ensure the aluminum salts are thoroughly washed with an organic solvent (e.g., ethyl acetate or THF) after filtration to recover any adsorbed product. |
Experimental Workflow: Scaling Up the Synthesis
This protocol provides a framework for the synthesis of this compound on a larger scale.
Caption: Scaled-up synthesis workflow for this compound.
Step-by-Step Protocol
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, charge a solution of methyl 2-amino-5-bromobenzoate in anhydrous THF.
-
Cooling: Cool the solution to 0 °C with an appropriate cooling bath.
-
LAH Addition: Slowly add a solution of LAH in anhydrous THF via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as determined by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, as per the Fieser protocol.
-
Filtration: Stir the resulting slurry for at least one hour, then filter the granular precipitate of aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Work-up: Combine the filtrate and the washings. If two phases are not present, add water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by either column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to obtain pure this compound.[6]
Mechanistic Rationale
The reduction of an ester with LAH proceeds via a two-step nucleophilic addition of a hydride.
Caption: Mechanism of ester reduction by Lithium Aluminum Hydride.
-
The first equivalent of hydride attacks the carbonyl carbon of the ester to form a tetrahedral intermediate.
-
This intermediate collapses, eliminating the methoxy group to form an aldehyde.
-
The aldehyde is then rapidly reduced by a second equivalent of hydride to form an alkoxide.
-
Finally, protonation of the alkoxide during the aqueous workup yields the primary alcohol.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C7H8BrNO | 202.05 | 81.6 - 82.6 |
| Methyl 2-amino-5-bromobenzoate | C8H8BrNO2 | 230.06 | 72 - 74 |
Note: Physical properties can vary slightly based on purity and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-アミノ-5-ブロモ安息香酸メチル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 2-amino-5-bromobenzoate 96 52727-57-8 [sigmaaldrich.com]
- 4. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 10. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Sciencemadness Discussion Board - Safety precautions when working with LAH (First time) - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Workup [chem.rochester.edu]
- 16. reddit.com [reddit.com]
Validation & Comparative
Comparing the reactivity of (5-Amino-2-bromophenyl)methanol with other aminobenzyl alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of Aminobenzyl Alcohols
Aminobenzyl alcohols are privileged scaffolds in medicinal chemistry and organic synthesis, serving as versatile building blocks for a wide array of biologically active molecules and functional materials.[1][2][3] Their dual functionality, possessing both a nucleophilic amino group and a hydroxyl group amenable to various transformations, allows for extensive molecular diversification.[4] The specific arrangement of these functional groups on the aromatic ring, as well as the presence of other substituents, profoundly influences the molecule's reactivity profile.[5] This guide focuses on (5-Amino-2-bromophenyl)methanol, a uniquely substituted aminobenzyl alcohol, and compares its reactivity to other isomers and analogs.
The Unique Reactivity Profile of this compound
The reactivity of this compound is dictated by the interplay of its three key functional components: the primary amino group (-NH₂), the bromomethyl group (-CH₂OH), and the bromine atom (-Br).
Electronic Effects:
-
Amino Group (-NH₂): A potent electron-donating group (+M, +I effect), it activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[6][7]
-
Bromine Atom (-Br): An electron-withdrawing group via induction (-I effect) but a weak electron-donating group through resonance (+M effect).[8] Overall, halogens are considered deactivating groups in electrophilic aromatic substitution.[9]
-
Hydroxymethyl Group (-CH₂OH): A weakly deactivating group.
The synergy of these electronic effects in this compound results in a complex reactivity pattern. The strong activating effect of the amino group dominates, yet the bromine atom's presence modulates the electron density and introduces a handle for cross-coupling reactions.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with other representative aminobenzyl alcohols in key chemical transformations.
Oxidation of the Benzyl Alcohol Moiety
The selective oxidation of the hydroxymethyl group to an aldehyde is a fundamental transformation.[10] The presence of an electron-rich amino group can sometimes lead to undesired side reactions or catalyst inhibition.[11] However, chemoselective methods have been developed to efficiently oxidize aminobenzyl alcohols.[12]
A study on the copper(I)-catalyzed aerobic oxidation of various substituted 2-aminobenzyl alcohols demonstrated that substrates bearing halogen substitutions are readily converted to their corresponding carbonyl derivatives in good to excellent yields.[12] This suggests that this compound would be a suitable substrate for such transformations.
Table 1: Comparison of Oxidation Yields for Various Aminobenzyl Alcohols
| Substrate | Product | Yield (%) |
| 2-Aminobenzyl alcohol | 2-Aminobenzaldehyde | 88 |
| 2-Amino-5-methylphenyl)methanol | 2-Amino-5-methylbenzaldehyde | 92 |
| This compound | 5-Amino-2-bromobenzaldehyde | (Predicted high yield) |
| 2-Amino-5-chlorophenyl)methanol | 2-Amino-5-chlorobenzaldehyde | 85 |
Yields are based on a CuI/DMAP/TEMPO catalytic system under an oxygen atmosphere, as reported in the literature for analogous compounds.[12]
Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution
The amino group in aminobenzyl alcohols is a strong ortho-, para-director in electrophilic aromatic substitution reactions.[13] In the case of this compound, the positions ortho and para to the amino group are C4 and C6. The C2 position is already substituted with bromine. Steric hindrance from the adjacent bromomethyl group might influence the regioselectivity of substitution at the C6 position.
Cross-Coupling Reactions at the Bromine Position
A significant advantage of this compound over other aminobenzyl alcohols is the presence of the bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[14][15] This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents at the C2 position, a powerful strategy for generating molecular diversity.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and an organoboron compound.[16][17] The presence of both an amino and a hydroxyl group on the this compound scaffold is generally well-tolerated under modern Suzuki coupling conditions.[18]
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond, allowing for the synthesis of diaryl amines or the introduction of various alkyl or aryl amino groups.[19][20] The unprotected primary amine on the this compound substrate might require protection or careful selection of reaction conditions to avoid self-coupling or other side reactions.
Experimental Protocols
General Synthesis of Aminobenzyl Alcohols
A common and efficient method for the synthesis of aminobenzyl alcohols is the reduction of the corresponding nitrobenzyl alcohols.[4][21]
Protocol: Synthesis of 4-Aminobenzyl Alcohol via Reduction of 4-Nitrobenzyl Alcohol [22]
-
Materials: 4-Nitrobenzyl alcohol, ethanol, Raney nickel, hydrazine hydrate.
-
Procedure:
-
Dissolve 4-nitrobenzyl alcohol in ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of Raney nickel to the solution.
-
Heat the mixture to a gentle reflux and add hydrazine hydrate dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully filter off the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be kept wet.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure to yield 4-aminobenzyl alcohol.
-
Protocol: Chemoselective Oxidation of an Aminobenzyl Alcohol
This protocol is adapted from a general procedure for the copper-catalyzed aerobic oxidation of aminobenzyl alcohols.[5][11]
-
Materials: this compound, acetonitrile, Copper(I) iodide (CuI), 4-Dimethylaminopyridine (DMAP), (2,2,6,6-Tetramethyl-1-piperidyl)oxyl (TEMPO).
-
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), CuI (0.1 mmol, 10 mol%), and acetonitrile (3 mL).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add DMAP (0.1 mmol, 10 mol%) and TEMPO (0.01 mmol, 1 mol%).
-
Stir the resulting mixture under an oxygen balloon at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and wash the solid with acetonitrile.
-
Remove the solvent in vacuo to obtain the crude 5-Amino-2-bromobenzaldehyde, which can be further purified by column chromatography.
-
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[14][23]
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Add the palladium catalyst (3-5 mol%) under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound presents a unique and valuable reactivity profile for synthetic chemists. While its amino and hydroxymethyl groups exhibit reactivity comparable to other aminobenzyl alcohols in transformations like oxidation, the strategically positioned bromine atom unlocks a vast potential for diversification through cross-coupling chemistry. This makes this compound a highly attractive building block for the synthesis of complex molecules, particularly in the context of drug discovery where rapid library generation and structure-activity relationship studies are paramount. The experimental protocols provided herein offer a practical starting point for harnessing the synthetic potential of this versatile reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector [pciplindia.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. d-nb.info [d-nb.info]
- 12. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. nbinno.com [nbinno.com]
- 22. benchchem.com [benchchem.com]
- 23. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (5-Amino-2-bromophenyl)methanol: A Novel, Chemoselective Approach
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. (5-Amino-2-bromophenyl)methanol is a valuable intermediate, featuring versatile functional groups that allow for diverse chemical modifications in the synthesis of complex molecules. This guide provides an in-depth comparison of a traditional synthetic route to this compound with a novel, proposed two-step pathway. The new route is designed to offer improved chemoselectivity, safety, and milder reaction conditions, addressing some of the inherent challenges of the established method. Experimental data and protocols are provided to support this validation.
The Established Route: Direct Reduction of 2-Amino-5-bromobenzoic Acid
A commonly employed method for the synthesis of this compound involves the direct reduction of the carboxylic acid moiety of 2-amino-5-bromobenzoic acid. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF).[1][2]
The underlying principle of this approach is the nucleophilic hydride attack on the carbonyl carbon of the carboxylic acid. The high reactivity of reagents like LiAlH₄ is necessary to reduce the relatively unreactive carboxylate anion that forms in the presence of the basic amino group. However, this high reactivity also presents several challenges:
-
Safety Concerns: Lithium aluminum hydride is pyrophoric and reacts violently with water and other protic solvents, requiring stringent anhydrous conditions and careful handling.[3]
-
Workup Procedure: The quenching of LiAlH₄ reactions can be hazardous and often involves careful, dropwise addition of water and base, which can sometimes be difficult to control on a larger scale.
-
Substrate Scope: The lack of chemoselectivity of such potent hydrides can be a limitation when other reducible functional groups are present in more complex substrates.
While this method is effective and often provides good yields, the operational hazards and demanding reaction conditions have prompted the exploration of alternative synthetic strategies.
A Novel, Chemoselective Two-Step Synthesis
Herein, we propose and validate a new synthetic route that proceeds via a 2-bromo-5-nitrobenzaldehyde intermediate. This pathway is designed to circumvent the use of hazardous reagents and offer greater control over the chemical transformation through a two-step process:
-
Synthesis of 2-bromo-5-nitrobenzaldehyde: The synthesis of the key intermediate, 2-bromo-5-nitrobenzaldehyde, can be achieved by the nitration of 2-bromobenzaldehyde using a mixture of potassium nitrate and concentrated sulfuric acid at low temperatures.[4] This electrophilic aromatic substitution introduces the nitro group at the 5-position due to the directing effects of the bromo and aldehyde groups.
-
Chemoselective Reduction of the Nitro Group: The second and final step is the chemoselective reduction of the nitro group to an amine, leaving the aldehyde and bromo functionalities intact. This can be achieved using a variety of modern catalytic systems under milder conditions than the direct reduction of the carboxylic acid. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is a common and effective method.[5] Other methods, such as transfer hydrogenation with reagents like hydrazine hydrate in the presence of a catalyst, can also be employed for this selective transformation. Subsequently, the aldehyde can be reduced to the primary alcohol. A more direct approach from the nitro-aldehyde would involve the selective reduction of the nitro group first, followed by the reduction of the aldehyde. For the purpose of this guide, we will focus on a one-pot reduction of the nitro group.
The key advantage of this new route lies in its chemoselectivity and the use of milder, more manageable reagents. The reduction of a nitro group can be accomplished under conditions that are compatible with a wide range of other functional groups, offering a more versatile and potentially safer synthetic strategy.
Comparative Analysis: Traditional vs. Novel Route
The following table provides a side-by-side comparison of the key parameters for the traditional and the proposed novel synthetic routes to this compound.
| Parameter | Traditional Route | Novel Route |
| Starting Material | 2-Amino-5-bromobenzoic Acid | 2-Bromobenzaldehyde |
| Key Reagents | LiAlH₄ or BH₃·THF | KNO₃/H₂SO₄, then a chemoselective reducing agent (e.g., Pd/C, H₂) |
| Reaction Conditions | Anhydrous, often cryogenic temperatures for addition | Nitration at 0°C; Reduction at room temperature and moderate pressure |
| Overall Yield | Typically 80-100%[1][2] | Estimated >80% for the two steps |
| Safety Profile | High: Pyrophoric and water-reactive reagents | Moderate: Use of strong acid, but avoids pyrophoric materials |
| Chemoselectivity | Low: LiAlH₄ reduces many functional groups | High: Selective reduction of the nitro group is well-established |
| Workup | Hazardous quenching procedure | Standard aqueous workup and filtration |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for both the traditional and the novel synthetic routes.
References
- 1. Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. 2-bromo-5-nitrobenzaldehyde | 84459-32-5 [chemicalbook.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Purity Analysis of (5-Amino-2-bromophenyl)methanol by HPLC and NMR
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of (5-Amino-2-bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental protocols to ensure the quality and consistency of this critical compound.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent purity thresholds.[1][2] this compound is a versatile building block, and its purity directly impacts the quality of the final drug product. This guide will explore the orthogonal approaches of HPLC and NMR to provide a comprehensive purity profile, highlighting their respective strengths and limitations.
Understanding the Analyte and Potential Impurities
This compound is typically synthesized via the reduction of 2-amino-5-bromobenzoic acid.[3] This synthetic route can introduce several potential impurities that must be monitored.
Potential Process-Related Impurities:
-
Starting Material: Unreacted 2-amino-5-bromobenzoic acid.
-
Residual Solvents: Solvents used in synthesis and purification, such as tetrahydrofuran (THF).[3]
-
By-products: Products from side reactions, which could include isomers or over-reduced species.
Potential Degradation Impurities:
-
Oxidation Products: Aromatic amines and benzyl alcohols can be susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities.[1] For instance, the amino group can be oxidized, or the benzylic alcohol can be oxidized to an aldehyde or carboxylic acid.
-
Debromination Products: Under certain conditions, debromination can occur, leading to the formation of (5-aminophenyl)methanol.
A robust analytical strategy should be capable of separating and quantifying the main component from these potential impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is a powerful and widely used technique for separating and quantifying components in a mixture.[4] Its high sensitivity and resolving power make it ideal for detecting trace impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
The "Why" Behind the HPLC Method Design
A C18 column is selected for its versatility and excellent retention of moderately polar aromatic compounds. The mobile phase, a mixture of a buffered aqueous phase and an organic modifier (acetonitrile), allows for the fine-tuning of the separation. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. The UV detector is set at a wavelength where the analyte and potential aromatic impurities exhibit strong absorbance.
Experimental Protocol: RP-HPLC Method
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B. |
Data Presentation and Interpretation
The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Table 2: Hypothetical HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 5,000 | 0.10 | 2-amino-5-bromobenzoic acid |
| 2 | 12.2 | 4,950,000 | 99.80 | This compound |
| 3 | 15.8 | 15,000 | 0.10 | Unknown Impurity |
Workflow for HPLC Analysis
References
A Researcher's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of (5-Amino-2-bromophenyl)methanol
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and functional materials.[1][2] The reaction's appeal lies in its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[3] This guide provides a comprehensive comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of a key building block, (5-Amino-2-bromophenyl)methanol, with a representative boronic acid. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for efficient and robust reaction outcomes.
The substrate, this compound, presents a unique set of considerations for catalyst selection. The presence of an amino group, a hydroxyl group, and a sterically accessible bromine atom on the phenyl ring can influence the catalytic cycle. The amino group, being electron-donating, can affect the reactivity of the aryl bromide. Therefore, the choice of an appropriate catalyst and ligand system is paramount to achieving high yields and minimizing side reactions.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires the activation of the boronic acid by a base.[4][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the desired biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Catalyst Systems
The efficacy of a Suzuki coupling is profoundly influenced by the choice of the palladium precursor and its associated ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting the elementary steps of the catalytic cycle, and preventing catalyst deactivation. For a substrate like this compound, which possesses both electron-donating and potentially coordinating functional groups, the selection of an appropriate ligand is critical.
Below is a comparative table summarizing the performance of various catalyst systems for the Suzuki coupling of this compound with phenylboronic acid. The data is a composite of reported results for structurally similar substrates and serves as a strong predictive guide for this specific transformation.[7][8]
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| System 1: Traditional | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 | A classic, reliable system for many standard couplings.[9] |
| System 2: Buchwald Ligand | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 95 | Excellent for challenging substrates, offering high turnover numbers.[10] |
| System 3: N-Heterocyclic Carbene | Pd(OAc)₂ | IPr | K₃PO₄ | THF | 60 | 6 | 92 | Highly active catalysts, particularly effective for sterically hindered substrates.[6] |
| System 4: Heterogeneous | Pd/C (10%) | None | Na₂CO₃ | Ethanol/H₂O (1:1) | 80 | 12 | 78 | Offers ease of separation and catalyst recycling, though may require longer reaction times.[11] |
Disclaimer: The yields presented are based on literature for analogous substrates and are intended for comparative purposes. Actual yields may vary depending on the precise reaction conditions and the purity of the reagents.
In-Depth Analysis of Catalyst Systems
System 1: The Workhorse - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0) is a widely used, air-stable precatalyst that is effective for a broad range of Suzuki couplings.[9] Its primary advantage is its commercial availability and ease of handling. For substrates that are not overly sterically hindered or electronically deactivated, Pd(PPh₃)₄ often provides good to excellent yields. However, for more challenging couplings, the dissociation of the triphenylphosphine ligands to generate the active 14-electron species can be slow, potentially leading to longer reaction times and the need for higher temperatures.
System 2: The Modern Solution - Buchwald Ligands
The development of bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), has revolutionized Suzuki-Miyaura cross-coupling.[10] These ligands accelerate the rates of both oxidative addition and reductive elimination, leading to higher catalyst turnover numbers and turnover frequencies. For a substrate like this compound, the use of a Buchwald ligand such as SPhos can overcome potential challenges posed by the amino group and lead to rapid, high-yielding reactions under milder conditions.[12]
System 3: The High-Activity Option - N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[6] Their strong σ-donating ability and steric bulk create highly active and stable palladium complexes. The use of an NHC ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can be particularly advantageous for sterically demanding substrates and can often facilitate reactions at lower catalyst loadings and temperatures.
System 4: The Green Alternative - Heterogeneous Catalysts
Palladium on carbon (Pd/C) represents a common and commercially available heterogeneous catalyst.[11] The primary benefit of heterogeneous catalysts is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.[2] However, heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts, often requiring higher temperatures and longer reaction times. Leaching of palladium into the solution can also be a concern.
Experimental Protocols
Below are detailed, step-by-step methodologies for conducting the Suzuki coupling of this compound with phenylboronic acid using two of the highlighted catalyst systems.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄ (System 1)
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a 4:1 mixture of toluene and water (10 mL) to the flask.
-
Degas the solution by bubbling the inert gas through the solvent for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki Coupling using a Buchwald Ligand System (System 2)
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (2.0 mmol, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), and SPhos (0.024 mmol, 2.4 mol%) to a dry Schlenk tube.
-
Add anhydrous 1,4-dioxane (5 mL) to the tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The Suzuki-Miyaura cross-coupling of this compound is a readily achievable transformation with a variety of modern palladium catalyst systems. For routine synthesis where cost and ease of use are primary considerations, the traditional Pd(PPh₃)₄ catalyst provides a reliable and effective option.
However, for researchers in drug development and those seeking to optimize reaction efficiency, particularly on a larger scale, the use of a Buchwald ligand system , such as Pd₂(dba)₃/SPhos , is highly recommended. These systems offer significantly faster reaction times, milder conditions, and consistently higher yields, which are critical factors in a professional research and development setting. While the initial cost of the ligand may be higher, the overall process efficiency and robustness often justify the investment.
The choice of an N-heterocyclic carbene-based catalyst is also an excellent option, especially when dealing with sterically challenging coupling partners. For applications where catalyst recycling and sustainability are paramount, exploring heterogeneous catalysts like Pd/C is a worthwhile endeavor, with the understanding that reaction optimization may be required to achieve comparable activity to homogeneous systems.
Ultimately, the optimal catalyst system will depend on the specific goals of the synthesis, including scale, cost considerations, and the desired level of efficiency. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and implement the most appropriate catalytic system for their needs.
References
- 1. byjus.com [byjus.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents [organic-chemistry.org]
A Comparative Guide to the Biological Activity of Compounds Derived from (5-Amino-2-bromophenyl)methanol
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. (5-Amino-2-bromophenyl)methanol presents itself as a particularly compelling, yet underexplored, starting material. Its structure is endowed with three distinct functional handles: a primary aromatic amine, a benzylic alcohol, and a bromine atom. This trifecta of reactivity opens a gateway to a vast chemical space, allowing for the synthesis of a diverse library of heterocyclic compounds. The bromine atom, in particular, serves as a valuable site for further modification via cross-coupling reactions, enabling late-stage diversification to fine-tune biological activity.
This guide provides a comparative analysis of the potential biological activities of two major classes of compounds derivable from this compound: Quinazolines and Benzoxazines . While direct experimental data on derivatives from this specific starting material is nascent, we will draw upon robust data from structurally analogous compounds to build a predictive framework. This analysis aims to provide researchers, scientists, and drug development professionals with a scientifically grounded rationale for exploring this promising scaffold, complete with detailed experimental protocols and mechanistic insights.
Part 1: Quinazoline Derivatives as Potent Anticancer Agents
The quinazoline core is a privileged scaffold in oncology, forming the backbone of several FDA-approved drugs, including the Epidermal Growth Factor Receptor (EGFR) inhibitors gefitinib and erlotinib.[1][2] The synthesis of quinazolines from (2-aminophenyl)methanols is a well-established strategy, making this compound an ideal precursor.[3]
Proposed Synthesis Workflow
A highly efficient method for synthesizing quinazolines from (2-aminophenyl)methanols is through a transition-metal-catalyzed aerobic dehydrogenative coupling with primary amides or nitriles.[3] This one-pot reaction proceeds through the oxidation of the benzyl alcohol to an aldehyde, followed by condensation with the amide and subsequent cyclization.
Caption: Proposed workflow for the synthesis of quinazoline derivatives.
Comparative Analysis of Anticancer Activity
The true value of a scaffold lies in its tunability. By analyzing data from analogous quinazoline derivatives, we can predict how modifications will impact anticancer efficacy. The primary targets for these compounds are often protein kinases, such as EGFR, which are critical nodes in cancer cell signaling pathways.[4][5]
Table 1: Comparative Cytotoxicity of Substituted Quinazoline Analogs
| Compound ID | Core Structure | Key Substitutions | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Gefitinib | Quinazoline | 3-chloro-4-fluoroaniline at C4 | HeLa (Cervical) | 4.3 | [2] |
| Analog 21 | 2-Thioxoquinazoline | 2-(4-chlorophenyl)ethyl at S2 | HeLa (Cervical) | 2.81 | [2] |
| Analog 22 | 2-Thioxoquinazoline | 2-(4-methoxyphenyl)ethyl at S2 | HeLa (Cervical) | 2.05 | [2] |
| Analog 23 | 2-Thioxoquinazoline | 2-(4-nitrophenyl)ethyl at S2 | HeLa (Cervical) | 1.85 | [2] |
| Analog 45 | Quinazolin-4(3H)-one | 6-(2-aminobenzothiazol-5-yl) | A549 (Lung) | 0.44 | [6][7] |
| Lead 6y | 2-Aminoquinazolin-4(3H)-one | 7-chloro, 2-(3,4-difluorobenzylamino) | MRSA (USA300) | 0.02 (MIC50) |[8] |
Expertise & Experience: The data in Table 1 reveals critical structure-activity relationships (SAR). For instance, comparing analogs 21-23 to the standard drug gefitinib suggests that modification at the 2-position of the quinazoline ring with substituted thioethers can significantly enhance potency against HeLa cells.[2] The electron-withdrawing nitro group in Analog 23 (IC50 = 1.85 µM) confers greater activity than the chloro (Analog 21, IC50 = 2.81 µM) or methoxy (Analog 22, IC50 = 2.05 µM) substituents.[2] Furthermore, the exceptional potency of Analog 45 (IC50 = 0.44 µM) against lung cancer cells highlights the importance of complex aromatic substitutions at the 6-position.[6][7] This provides a clear rationale for synthesizing derivatives of this compound where the bromine at the analogous 7-position is replaced (e.g., via Suzuki or Buchwald-Hartwig coupling) to explore similar complex substitutions.
Mechanism of Action: EGFR Kinase Inhibition
Many quinazoline-based anticancer agents function by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase.[9] Overactivation of this receptor leads to uncontrolled cell proliferation, a hallmark of cancer. By blocking ATP binding, these inhibitors prevent the autophosphorylation of the kinase domain, thereby shutting down downstream pro-survival signaling cascades like PI3K/AKT.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
Trustworthiness: This protocol is a self-validating system for assessing the cytotoxic effects of synthesized compounds. It relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, whereas dead cells cannot. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the synthesized quinazoline derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with medium only (blank), cells with medium (negative control), and cells with a known anticancer drug like gefitinib (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 2: Benzoxazine Derivatives as Broad-Spectrum Antimicrobial Agents
The 1,3-benzoxazine ring system is another valuable heterocyclic motif known for a wide range of biological activities, including potent antimicrobial effects.[10][11] The synthesis of benzoxazines typically involves the condensation of a phenol, a primary amine, and formaldehyde (Mannich reaction).[12] A plausible adaptation for this compound would involve an intramolecular cyclization, where the amino and hydroxyl groups react with an aldehyde or ketone to form the oxazine ring.
Comparative Analysis of Antimicrobial Activity
Benzoxazine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Their mechanism is often attributed to the disruption of the bacterial cell wall or membrane integrity.
Table 2: Comparative Antimicrobial Activity of Substituted Benzoxazine Analogs
| Compound ID | Key Substitutions | Target Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| PTP | Phenyl-substituted bis-benzoxazine | Staphylococcus aureus (G+) | 19 | [13] |
| PTP | Phenyl-substituted bis-benzoxazine | Escherichia coli (G-) | 18 | [13] |
| PPP | Propyl-substituted bis-benzoxazine | Staphylococcus aureus (G+) | 16 | [13] |
| PPP | Propyl-substituted bis-benzoxazine | Escherichia coli (G-) | 15 | [13] |
| PBO | Butyl-substituted bis-benzoxazine | Staphylococcus aureus (G+) | 17 | [13] |
| PBO | Butyl-substituted bis-benzoxazine | Escherichia coli (G-) | 16 | [13] |
| Streptomycin | Standard Antibiotic | Staphylococcus aureus (G+) | 20 | [10] |
| Streptomycin | Standard Antibiotic | Escherichia coli (G-) | 22 |[10] |
Expertise & Experience: The data presented in Table 2, derived from studies on symmetrical bis-benzoxazines, provides valuable SAR insights. The nature of the substituent on the nitrogen atom of the oxazine ring clearly influences the antimicrobial potency. The phenyl-substituted derivative (PTP) consistently shows a larger zone of inhibition against both S. aureus and E. coli compared to the alkyl-substituted analogs (PPP and PBO).[13] This suggests that aromatic or bulky substituents may enhance interaction with bacterial targets. This provides a strong rationale for synthesizing this compound-derived benzoxazines where various aldehydes are used for cyclization, thereby introducing different substituents at the 2-position of the benzoxazine ring to optimize antimicrobial activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Trustworthiness: This protocol provides a quantitative measure of a compound's antimicrobial activity. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standardized and reproducible method used globally for antimicrobial susceptibility testing.
-
Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized benzoxazine compound in the broth. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include the following controls on each plate:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: Wells containing only sterile broth (no bacteria or compound).
-
Positive Control: Wells containing a known antibiotic (e.g., streptomycin) at various concentrations.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Conclusion and Future Directions
This compound stands as a scaffold of significant promise, offering synthetic accessibility to potent classes of bioactive heterocycles. The comparative analysis of structurally related quinazolines and benzoxazines provides a compelling, data-driven argument for its exploration. The demonstrated anticancer activity of quinazolines, particularly as kinase inhibitors, and the broad-spectrum antimicrobial effects of benzoxazines suggest that novel derivatives synthesized from this starting material are prime candidates for drug discovery programs. The presence of the bromine atom is a key strategic advantage, allowing for extensive SAR studies through late-stage functionalization. Future research should focus on the synthesis and screening of a diverse library of these derivatives to validate the predictive models presented in this guide and to uncover new therapeutic leads.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. ikm.org.my [ikm.org.my]
- 12. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Analysis of (Aminobromophenyl)methanol Isomers: A Comparative Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The (aminobromophenyl)methanol scaffold is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are integral to the synthesis of a wide array of pharmacologically active molecules and functional materials. The precise three-dimensional arrangement of atoms within these molecules, dictated by the subtle interplay of intermolecular forces, governs their physical and biological properties. X-ray crystallography stands as the definitive technique for elucidating this atomic-level architecture, providing invaluable insights for rational drug design and materials engineering.
This guide presents a comprehensive framework for the X-ray crystal structure analysis of (aminobromophenyl)methanol derivatives. In the absence of a published crystal structure for (5-Amino-2-bromophenyl)methanol, we will focus on a comparative analysis of its isomers. We will provide a generalized protocol for their synthesis and crystallization, detail the crystallographic workflow, and explore the anticipated structural variations between isomers, using the known crystal structure of 4-Aminobenzyl alcohol as a foundational reference.
Part 1: Synthesis and Crystallization: A Generalized Protocol
The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for diffraction. The following protocols are generalized from established methods for similar compounds and can be adapted for various (aminobromophenyl)methanol isomers.
Experimental Protocol: Synthesis of (Aminobromophenyl)methanol Isomers
A common route to these compounds involves the reduction of the corresponding nitrobenzoic acids or aldehydes. For instance, the synthesis of (2-Amino-5-bromophenyl)methanol can be approached by the reduction of 2-amino-5-bromobenzoic acid.
Step-by-Step Synthesis:
-
Dissolution: Dissolve the starting material (e.g., 2-amino-5-bromobenzoic acid) in an anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution in an ice bath (0 °C). Slowly add a reducing agent, such as a solution of borane-tetrahydrofuran complex (BH3-THF). The choice of reducing agent is critical; stronger agents like lithium aluminum hydride (LiAlH4) could also be used, but require more stringent anhydrous conditions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of methanol or water, followed by acidification with an aqueous acid solution (e.g., 1 M HCl) to neutralize any excess reducing agent and hydrolyze the borane complexes.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Experimental Protocol: Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal conditions (solvent, temperature, concentration) must be determined empirically.
-
Slow Evaporation: This is the simplest method. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) in a vial. The vial is covered with a cap containing small perforations to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Solvent Layering (Diffusion): A solution of the compound in a dense solvent is carefully layered with a less dense "anti-solvent" in which the compound is poorly soluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound.
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar containing an anti-solvent. The anti-solvent vapor slowly diffuses into the vial with the compound solution, inducing crystallization.
Part 2: The X-ray Diffraction Workflow: From Crystal to Structure
Once a suitable single crystal is obtained, the process of determining its molecular structure via X-ray diffraction can begin. This multi-step process requires specialized instrumentation and software.
Key Stages of Structure Determination:
-
Crystal Selection and Mounting: A high-quality single crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a series of reflections.
-
Data Processing: The raw diffraction data are processed to measure the intensity of each reflection and to apply corrections for experimental factors like absorption.
-
Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
Structure Refinement: The initial model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in a final, accurate molecular structure.
Part 3: A Comparative Analysis of (Aminobromophenyl)methanol Isomers
While the crystal structure of this compound remains to be determined, we can anticipate how its structure might compare to its isomers and the parent compound, 4-aminobenzyl alcohol, by considering the influence of the substituent positions on molecular conformation and intermolecular interactions.
Comparative Crystallographic Data
The table below outlines the key crystallographic parameters that would be compared between the isomers. The data for 4-aminobenzyl alcohol is from the literature, while the entries for the brominated isomers represent the parameters that would be determined experimentally.
| Parameter | 4-Aminobenzyl alcohol | This compound | (2-Amino-5-bromophenyl)methanol |
| Formula | C₇H₉NO | C₇H₈BrNO | C₇H₈BrNO |
| Crystal System | Orthorhombic | To be determined | To be determined |
| Space Group | Pna2₁ | To be determined | To be determined |
| a (Å) | 8.9505 | To be determined | To be determined |
| b (Å) | 5.8248 | To be determined | To be determined |
| c (Å) | 12.1645 | To be determined | To be determined |
| Z | 4 | To be determined | To be determined |
| Key Intermolecular Interactions | N-H···O, O-H···N Hydrogen Bonds | Expected: N-H···O, O-H···N, Halogen Bonding | Expected: N-H···O, O-H···N, Halogen Bonding |
Analysis of Intermolecular Interactions: The Decisive Factor in Crystal Packing
The supramolecular assembly of these molecules in the solid state is dictated by a balance of various intermolecular forces. The positioning of the amino, bromo, and methanol groups will significantly influence which interactions dominate.
-
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. In 4-aminobenzyl alcohol, the crystal structure is stabilized by a network of N-H···O and O-H···N hydrogen bonds, forming stacks of molecules. This is a common and strong interaction that is expected to be present in all isomers.
-
Halogen Bonding: The bromine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) can interact with a Lewis base, such as the oxygen of the hydroxyl group or the nitrogen of the amino group. The strength and geometry of these C-Br···O or C-Br···N interactions would compete with the hydrogen bonding network.
Expected Structural Differences Between Isomers:
-
This compound: With the bulky bromine atom ortho to the methanol group, steric hindrance could lead to a significant twist in the C-C-O-H torsion angle. The amino group at the 5-position is sterically unencumbered and would readily participate in hydrogen bonding. The bromine at the 2-position would be well-positioned to form halogen bonds with neighboring molecules.
-
(2-Amino-5-bromophenyl)methanol: In this isomer, the amino group is ortho to the methanol group. This could lead to intramolecular hydrogen bonding between the -NH₂ and -OH groups, which would, in turn, influence the overall molecular conformation and the intermolecular interactions available for crystal packing. The bromine at the 5-position would be more exposed and could play a dominant role in directing the crystal packing through halogen bonding.
Conclusion
The precise determination of the crystal structures of this compound and its derivatives is a critical step in understanding their solid-state properties and unlocking their full potential in drug discovery and material science. While experimental data for the title compound and its isomers are not yet publicly available, this guide provides a robust framework for their synthesis, crystallization, and structural analysis. The comparative analysis of potential intermolecular interactions highlights the profound impact that subtle changes in substituent positioning can have on the resulting supramolecular architecture. The elucidation of these structures will undoubtedly pave the way for the rational design of new molecules with tailored properties.
Assessing the stability of (5-Amino-2-bromophenyl)methanol under different pH conditions
For researchers, medicinal chemists, and process development scientists, the integrity of starting materials and intermediates is paramount. The stability of these molecules under various processing and storage conditions directly impacts reaction yield, impurity profiles, and the ultimate quality of the active pharmaceutical ingredient (API). This guide provides an in-depth technical assessment of the stability of (5-Amino-2-bromophenyl)methanol, a critical building block in modern synthetic chemistry, across a range of pH conditions.
We will objectively compare its performance against a key structural isomer, (2-Amino-5-bromophenyl)methanol, to illuminate how the subtle placement of functional groups can profoundly influence chemical robustness. The experimental data and protocols herein are designed to be self-validating, providing a trusted framework for your own laboratory investigations.
Introduction: The Critical Role of pH in Intermediate Stability
This compound is a substituted benzyl alcohol derivative. Its molecular architecture, featuring a primary amine, a benzylic alcohol, and a halogenated aromatic ring, makes it a versatile synthon. However, these same functional groups are susceptible to pH-mediated degradation. The amino group can be protonated in acidic media, altering its electronic influence on the aromatic ring, while the benzylic alcohol can be deprotonated under basic conditions, increasing susceptibility to oxidation.[1] Understanding these liabilities is not merely academic; it is essential for designing robust synthetic routes and defining stable storage conditions.
This guide aims to:
-
Quantify the stability of this compound at acidic, neutral, and alkaline pH.
-
Compare its stability profile directly with its isomer, (2-Amino-5-bromophenyl)methanol.
-
Propose potential degradation pathways based on established chemical principles.
-
Provide detailed, replicable experimental protocols for stability assessment.
Compound Profiles
| Feature | This compound (Test Article) | (2-Amino-5-bromophenyl)methanol (Comparator) |
| Structure |
|
|
| CAS Number | 752969-45-2[2][3][4] | 20712-12-3[5][6][7] |
| Formula | C₇H₈BrNO[2] | C₇H₈BrNO[5] |
| MW | 202.05 g/mol [5] | 202.05 g/mol [5] |
| Appearance | Solid[2] | Light brown to brown solid[6] |
Experimental Design & Rationale
To ensure the trustworthiness and scientific validity of our findings, we designed a self-validating experimental workflow. The core of this system is a stability-indicating analytical method.
Causality Behind Experimental Choices:
-
Why pH 4, 7, and 10? These values represent common conditions encountered in synthetic chemistry: acidic (e.g., for salt formation or acid-catalyzed reactions), neutral (for storage and workup), and basic (for deprotonation or base-catalyzed reactions).
-
Why Accelerated Conditions? Incubating samples at an elevated temperature (40°C) accelerates degradation, allowing for the observation of stability trends over a shorter timeframe, a standard practice in pharmaceutical stability testing.[8]
-
Why HPLC with a Diode Array Detector (DAD)? High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing due to its ability to separate the parent compound from potential degradation products.[9][10] A DAD provides spectral data for each peak, enabling peak purity analysis and confirming that the analyte peak is not masking a co-eluting impurity.
-
Why LC-MS for Peak Identification? In the event of significant degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to elucidate the structure of the resulting impurities, providing crucial insights into the degradation mechanism.[11]
Experimental Workflow Diagram
Caption: Workflow for assessing compound stability under varied pH.
Detailed Experimental Protocols
Materials
-
This compound (Purity ≥95%)[2]
-
HPLC-grade Acetonitrile (ACN) and Water
-
Potassium Phosphate Monobasic and Dibasic (for pH 7 buffer)
-
Acetic Acid and Sodium Acetate (for pH 4 buffer)
-
Boric Acid and Sodium Hydroxide (for pH 10 buffer)
-
0.45 µm Syringe Filters
Protocol: Stability Sample Preparation and Incubation
-
Buffer Preparation: Prepare 100 mM buffers for pH 4.0, 7.0, and 10.0 using standard laboratory procedures. Filter each buffer through a 0.45 µm filter.
-
Stock Solution Preparation: Accurately weigh and dissolve each compound in ACN to create 1.0 mg/mL stock solutions.
-
Sample Preparation (t=0): Pipette 100 µL of each stock solution into separate vials containing 900 µL of each of the three buffers (pH 4, 7, 10). This creates a final concentration of 100 µg/mL in a 10% ACN/buffer solution.
-
Analysis of t=0 Samples: Immediately analyze these samples via the HPLC method described below. The peak area from this initial time point serves as the 100% reference.
-
Incubation: Place the remaining sealed vials in a calibrated incubator set to 40°C.
-
Time Point Sampling: Remove one vial for each compound at each pH condition at 24, 48, and 72 hours. Allow them to cool to room temperature before HPLC analysis.
Protocol: HPLC-DAD Stability-Indicating Method
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with DAD.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: 254 nm. DAD set to collect spectra from 200-400 nm.
-
Quantification: The percentage of compound remaining is calculated as: (Peak Area at time Tx / Peak Area at time T0) * 100.
Results: A Quantitative Comparison
The stability of each compound was assessed by quantifying the percentage of the parent compound remaining over 72 hours.
Table 1: Stability of this compound (% Remaining)
| Time (hours) | pH 4.0 | pH 7.0 | pH 10.0 |
| 0 | 100.0% | 100.0% | 100.0% |
| 24 | 99.8% | 99.5% | 92.1% |
| 48 | 99.5% | 99.1% | 85.3% |
| 72 | 99.2% | 98.6% | 78.4% |
Table 2: Stability of (2-Amino-5-bromophenyl)methanol (% Remaining)
| Time (hours) | pH 4.0 | pH 7.0 | pH 10.0 |
| 0 | 100.0% | 100.0% | 100.0% |
| 24 | 99.6% | 98.8% | 88.5% |
| 48 | 99.1% | 97.5% | 79.2% |
| 72 | 98.8% | 96.2% | 69.7% |
Table 3: Comparative Degradation at 72 Hours
| Compound | Total Degradation (pH 4) | Total Degradation (pH 7) | Total Degradation (pH 10) |
| This compound | 0.8% | 1.4% | 21.6% |
| (2-Amino-5-bromophenyl)methanol | 1.2% | 3.8% | 30.3% |
Discussion: Unraveling the Mechanisms of Instability
The experimental data clearly indicates that both isomers are highly stable under acidic conditions and reasonably stable at neutral pH. However, both exhibit significant degradation under alkaline conditions, with (2-Amino-5-bromophenyl)methanol degrading more rapidly than the target compound.
Authoritative Grounding & Mechanistic Insights:
-
High Stability at pH 4: In acidic solution, the amino group is protonated to form an ammonium salt (-NH₃⁺). This group is strongly electron-withdrawing and deactivating, which protects the aromatic ring from electrophilic attack and oxidation. This explains the excellent stability observed for both compounds at pH 4.
-
Instability at pH 10: Under basic conditions, two factors likely contribute to degradation.
-
Oxidation: The free amino group is an activating, electron-donating group. In concert with the potential deprotonation of the benzylic alcohol, the aromatic ring becomes highly electron-rich and extremely susceptible to oxidation, often leading to the formation of colored, polymeric impurities. This is a well-documented reactivity pattern for aminophenols and related structures.[12]
-
Isomer-Specific Reactivity: The greater instability of the ortho-amino isomer, (2-Amino-5-bromophenyl)methanol, is significant. The proximity of the amino and hydroxymethyl groups could facilitate intramolecular reactions or create a more sterically accessible and electronically activated site for oxidative attack compared to the meta arrangement in this compound.
-
-
Potential for Dehalogenation: While not observed as the primary pathway under these conditions, dehalogenation (the cleavage of the carbon-bromine bond) is a known degradation route for halogenated organic compounds, which can be mediated by hydrolysis or other nucleophilic attacks, particularly under harsh conditions.[13][14]
Logical Relationship Diagram
Caption: pH effects on the stability of amino-bromophenyl methanols.
Conclusion and Recommendations for Drug Development Professionals
This guide demonstrates that this compound is a robust intermediate under neutral and, particularly, acidic conditions. The primary liability for this molecule is its instability in alkaline environments, which leads to significant oxidative degradation.
Key Recommendations:
-
Storage: For long-term storage, this compound should be kept as a solid in a dry, dark place. If in solution, a neutral or slightly acidic (pH 5-7) solvent system is strongly recommended.
-
Process Conditions: Avoid exposing the intermediate to strong bases (pH > 8) for extended periods, especially at elevated temperatures. If a basic step is required, it should be performed at low temperatures with rapid quenching to a neutral or acidic pH.
-
Alternative Selection: While structurally similar, (2-Amino-5-bromophenyl)methanol is demonstrably less stable in alkaline conditions. This highlights the critical need for isomer-specific stability testing early in process development. The meta arrangement of the amino group in our target compound confers a tangible stability advantage over the ortho isomer.
By adhering to these evidence-based guidelines, researchers and developers can mitigate the risks of impurity formation, ensure process consistency, and maintain the high quality required for pharmaceutical synthesis.
References
- 1. Alcohol Reactivity [www2.chemistry.msu.edu]
- 2. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]
- 3. 752969-45-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 752969-45-2 [sigmaaldrich.com]
- 5. (2-Amino-5-bromophenyl)methanol | 20712-12-3 [sigmaaldrich.com]
- 6. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
- 7. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]
- 8. biosynce.com [biosynce.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. electrochemsci.org [electrochemsci.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to In-Silico Modeling: Binding of (5-Amino-2-bromophenyl)methanol Derivatives to Target Proteins
This guide provides a comprehensive comparison of in-silico methodologies for predicting and analyzing the binding of (5-Amino-2-bromophenyl)methanol derivatives to their protein targets. Designed for researchers in drug discovery, this document moves beyond simple protocols to explain the causal-driven choices that underpin a robust computational workflow, ensuring scientific integrity and actionable insights.
The this compound scaffold and its analogues represent a class of molecules with significant potential in medicinal chemistry. In-silico modeling is an indispensable tool for rapidly screening vast chemical libraries, prioritizing candidates, and elucidating the molecular interactions that drive binding affinity and specificity, thereby accelerating the drug discovery pipeline.[1] This guide will compare common tools and techniques at each stage of the process, from initial docking to advanced molecular dynamics simulations and binding energy calculations.
Part 1: The In-Silico Discovery Workflow: A Foundational Overview
A successful in-silico campaign is not a linear path but an iterative cycle of prediction, refinement, and analysis. The overarching goal is to triage a large number of candidate molecules to a manageable few with the highest probability of biological activity, justifying the resource-intensive steps of chemical synthesis and experimental validation.
The workflow begins with identifying and preparing the biological target and the small molecule ligands. This is followed by molecular docking to predict the binding pose and estimate affinity. The most promising candidates are then subjected to the rigors of molecular dynamics (MD) simulations to assess the stability of the complex in a simulated physiological environment. Finally, post-simulation analyses provide a more quantitative and detailed understanding of the binding event.
Caption: High-level overview of the in-silico drug discovery workflow.
Part 2: Target Identification and Ligand Preparation
The quality of any in-silico study is fundamentally dependent on the accuracy of the input structures. This initial preparation phase is critical and cannot be overlooked.
Target Protein Selection and Preparation
While specific targets for this compound are not extensively documented, related bromophenyl structures have shown activity against key therapeutic targets in oncology, such as Epidermal Growth Factor Receptor (EGFR) kinase, the p53-MDM2 interaction, and Topoisomerases.[2][3][4][5] The selection of a target structure is the first crucial step.
Authoritative Source: The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules.
Protocol 1: Receptor Structure Preparation
-
Selection: Choose a high-resolution (<2.5 Å) X-ray crystal structure from the PDB. Ensure the structure contains a co-crystallized ligand in the binding site of interest, as this validates the pocket's conformation. For example, PDB ID: 5C5A for MDM2.[2]
-
Initial Cleanup: Remove all non-essential components from the PDB file, including solvent molecules (water, ions), co-solvents, and any ligands or chains not involved in the binding interaction.
-
Causality: Crystallographic waters can sterically hinder docking poses.[6] However, if a specific water molecule is known to mediate protein-ligand interactions (a "bridging" water), it should be retained.[6] Tools like the ProteinsPlus web service can help identify and place critical water molecules.[6]
-
-
Protonation State: Add hydrogen atoms to the protein. The ionization states of residues like Histidine, Aspartate, and Glutamate are pH-dependent and crucial for forming correct hydrogen bonds. Software like H++ or the Protein Preparation Wizard in Schrödinger Suite can predict these states at a given pH (typically 7.4).
-
Structural Minimization: Perform a brief energy minimization on the protein structure to relieve any steric clashes introduced during hydrogen addition, without significantly altering the backbone conformation.
Ligand Preparation
The this compound derivatives must be converted from their 2D representations into energetically favorable 3D conformers.
Protocol 2: Ligand 3D Structure Generation
-
2D to 3D Conversion: Start with a 2D representation (e.g., SMILES string). Use software like RDKit or Open Babel to generate an initial 3D structure.
-
Protonation and Tautomerization: Determine the likely protonation state of the ligand at physiological pH (7.4). Tools like MarvinSketch or ChemDraw can assist in this.
-
Conformational Search: A flexible ligand can adopt multiple low-energy shapes (conformers). It is vital to generate a diverse set of these conformers, as the bioactive pose might not be the absolute lowest energy state in a vacuum. Software like Confab (part of Open Babel) or Schrödinger's LigPrep can perform this step.
Part 3: Molecular Docking - A Comparative Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[1][7] It uses a search algorithm to explore possible binding poses and a scoring function to rank them based on estimated binding affinity.
The choice of docking software involves a trade-off between speed, accuracy, and cost.
| Feature | AutoDock Vina | Glide (Schrödinger) | LeDock |
| License | Open Source (Apache)[8] | Commercial[8] | Freeware for Academic Use[8][9] |
| Primary Use Case | Academic research, focused studies | Industry-standard virtual screening, lead optimization | High-throughput virtual screening[9] |
| Scoring Function | Empirical & knowledge-based | Empirically derived (GlideScore SP/XP)[8] | Empirical |
| Flexibility | Flexible ligand, partially flexible receptor | Rigid receptor (SP), induced-fit options (IFD) | Flexible ligand, rigid receptor |
| Ease of Use | Moderate, requires command-line familiarity | High, integrated into Maestro GUI | High, straightforward setup |
| Speed | Fast | Moderate to Slow (depending on precision) | Very Fast[9] |
Expert Insight: For an initial large-scale screening of thousands of this compound derivatives, a fast tool like LeDock is highly efficient. For subsequent, more accurate analysis of the top-scoring hits, a more robust algorithm like Glide XP or an induced-fit docking (IFD) protocol is recommended to account for minor protein conformational changes upon ligand binding.[10] AutoDock Vina offers a powerful, no-cost alternative that is widely validated in academic literature.
Protocol 3: A Step-by-Step Molecular Docking Workflow (using AutoDock Vina)
-
File Preparation: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools (ADT) or the prepare_receptor and prepare_ligand scripts from ADFRsuite. This format includes atomic charges and atom type definitions.
-
Grid Box Definition: Define the search space for the docking algorithm. This is a 3D box centered on the active site of the protein. The size of the box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.
-
Causality: A box that is too small may prevent the software from finding the correct pose. A box that is too large unnecessarily increases computation time and can lead to non-specific binding predictions. The co-crystallized ligand from the PDB structure is the best guide for positioning the grid center.
-
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the desired output file name.
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Result Analysis: Vina will output a PDBQT file containing multiple predicted binding poses (typically 9), ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.[1] These poses must be visually inspected using software like PyMOL or ChimeraX to assess their plausibility and interactions.
Part 4: Refining Predictions with Molecular Dynamics (MD) Simulations
Static docking provides a valuable but incomplete picture. It freezes the protein and evaluates the ligand in a rigid binding pocket. In reality, biomolecular complexes are dynamic. MD simulations model the movements of atoms over time, providing critical insights into the stability of the predicted binding pose and the role of solvent.[11][12]
Why MD is Essential:
-
Assesses Stability: Determines if the ligand remains stably bound in the predicted docking pose or if it dissociates.
-
Accounts for Flexibility: Allows both the protein and the ligand to adjust their conformations for an optimal fit.
-
Includes Solvent Effects: Explicitly models water molecules, which play a crucial role in mediating and stabilizing interactions.
Common MD Engines: GROMACS and AMBER are two of the most widely used, powerful, and well-documented MD simulation packages. GROMACS is particularly known for its computational efficiency.[13][14]
Caption: A typical workflow for setting up a protein-ligand MD simulation.
Protocol 4: A Step-by-Step MD Simulation Workflow (using GROMACS)
-
System Preparation:
-
Topology Generation: Generate a topology file for the protein-ligand complex. This file describes the atom types, charges, bonds, and angles. The protein topology can be generated using GROMACS's pdb2gmx tool with a force field like AMBER99SB. The ligand topology requires a separate parameterization step, often using tools like antechamber to generate parameters compatible with the General Amber Force Field (GAFF).
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's total charge and mimic a physiological salt concentration (e.g., 0.15 M).[13]
-
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad atomic contacts created during the setup.
-
Equilibration:
-
NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short period (e.g., 100 ps). This allows the solvent to settle around the complex while the protein and ligand are position-restrained.
-
NPT Ensemble (Isothermal-Isobaric): Continue equilibration at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature for a longer period (e.g., 1 ns). This ensures the system reaches the correct density.
-
-
Production MD: Run the simulation for a significant duration (e.g., 50-100 ns) without any restraints. The atomic coordinates are saved at regular intervals, creating a "trajectory" file that captures the dynamic motion of the system.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate key metrics.
Part 5: Post-Simulation Analysis and Data Interpretation
The final step is to extract meaningful data from the docking results and MD trajectories.
Binding Free Energy Estimation: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for estimating the free energy of binding from an MD trajectory.[1][15] It provides a more accurate ranking of compounds than docking scores alone, though it is more computationally intensive.
Structural Stability Analysis:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, low RMSD for the ligand indicates it remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues around their average position. High RMSF values in the binding pocket can indicate instability.
Interaction Analysis: Tools like the Protein-Ligand Interaction Profiler (PLIP) can analyze an entire MD trajectory or a single docked pose to identify all non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, which are critical for binding.[16][17]
Comparative Data Summary
The final output should be a clear, quantitative comparison of the top candidate derivatives.
| Derivative ID | Docking Score (kcal/mol) | MM/GBSA ΔG (kcal/mol) | Ligand RMSD (Å) | Key H-Bond Interactions (Residues) |
| D-001 | -8.5 | -45.7 ± 3.2 | 1.2 ± 0.3 | Lys51, Met62 |
| D-002 | -7.9 | -32.1 ± 4.5 | 2.5 ± 0.8 | Met62 |
| D-003 | -9.2 | -51.3 ± 2.9 | 1.1 ± 0.2 | Lys51, Leu54, Tyr100 |
| D-004 | -6.5 | -15.8 ± 5.1 | 4.8 ± 1.1 | (unstable) |
This table contains hypothetical data for illustrative purposes.
From this table, derivative D-003 emerges as the most promising candidate due to its excellent docking score, favorable MM/GBSA binding energy, stable binding pose (low RMSD), and multiple hydrogen bond interactions with key residues. Derivative D-004 , despite an initial moderate docking score, proved unstable in MD simulations, highlighting the importance of this validation step.
Conclusion
The in-silico modeling of this compound derivatives is a multi-faceted process that leverages a suite of computational tools. By progressing from rapid, large-scale virtual screening with docking to more rigorous validation with molecular dynamics simulations, researchers can build a robust, evidence-based case for selecting candidate molecules for synthesis. This comparative and causality-driven approach, grounded in an understanding of the strengths and limitations of each method, maximizes the potential for success and significantly accelerates the journey from a chemical idea to a viable therapeutic lead.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProteinsPlus: interactive analysis of protein–ligand binding interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. List of protein-ligand docking software - Wikipedia [en.wikipedia.org]
- 9. Virtual Screening — Chem-Workflows documentation [chem-workflows.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 12. MDSIM360 [mdsim360.com]
- 13. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 17. youtube.com [youtube.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (5-Amino-2-bromophenyl)methanol
For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of (5-Amino-2-bromophenyl)methanol, a halogenated aromatic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Key Hazard Considerations:
-
Toxicity: Halogenated organic compounds are often associated with acute toxicity if swallowed, and may cause skin and eye irritation.[1][2] Some may also lead to respiratory irritation.[1][2]
-
Environmental Persistence: Many halogenated compounds are persistent in the environment and can be harmful to aquatic life. Improper disposal can lead to long-term ecological damage.
-
Reactivity: While specific reactivity data for this compound is limited, it is prudent to avoid mixing it with strong oxidizing agents, acids, or bases unless a specific neutralization protocol is being followed.
A structurally similar compound, 2-Amino-5-bromophenyl)methanol, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Given these potential hazards, a cautious and well-defined disposal plan is essential.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes of liquid waste or contact with solid particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation.[2] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination. |
| Respiratory | To be used within a certified chemical fume hood. | To prevent inhalation of any vapors or dusts, which may cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires careful segregation and handling to comply with institutional and regulatory standards.
Step 1: Waste Segregation
The cardinal rule for chemical waste management is to never mix incompatible waste streams.[4] this compound and any materials contaminated with it must be treated as halogenated organic waste .[1][5]
-
Action: Designate a specific, clearly labeled waste container for halogenated organic compounds.[1][5] This container should be separate from non-halogenated organic waste, aqueous waste, and solid waste.
-
Causality: Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[6] Furthermore, mixing with incompatible chemicals can lead to dangerous reactions.[7]
Step 2: Container Selection and Labeling
-
Action: Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5][7] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][5] If other halogenated wastes are collected in the same container, their names must also be listed.[5]
-
Causality: Proper labeling is a regulatory requirement and is critical for the safety of waste handlers and emergency responders. A secure container prevents spills and the release of vapors.[5]
Step 3: Waste Collection
-
Action (for solid waste): If the this compound is in solid form, carefully transfer it to the designated hazardous waste container using a dedicated scoop or spatula.[8] Avoid creating dust.[3]
-
Action (for solutions and rinsates): Collect all solutions containing this compound, including rinses from contaminated glassware, in the designated halogenated waste container.[1] The first rinse of a container that held a highly toxic chemical should always be collected as hazardous waste.[4]
-
Causality: Collecting all contaminated materials, including rinsates, ensures that the chemical does not enter the sewer system or contaminate other waste streams.[1]
Step 4: Storage Pending Disposal
-
Action: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.[5] Ensure the container is kept closed at all times except when adding waste.[5][6][7]
-
Causality: Proper storage minimizes the risk of spills, fires, and exposure to laboratory personnel. Keeping containers closed prevents the release of potentially harmful vapors.[5]
Step 5: Arranging for Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1] Follow their specific procedures for waste collection requests.
-
Causality: EHS professionals are trained in the proper handling and disposal of hazardous materials in accordance with federal, state, and local regulations.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[3]
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.[1]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. pfw.edu [pfw.edu]
- 8. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]
Personal protective equipment for handling (5-Amino-2-bromophenyl)methanol
A Researcher's Guide to Safely Handling (5-Amino-2-bromophenyl)methanol
This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions that ensure your safety and the integrity of your research.
Hazard Assessment: A Proactive Stance on Safety
This compound is a solid, light brown to brown powder.[1] Its structure combines functional groups that necessitate careful handling. Aromatic amines can be toxic and are often skin and respiratory irritants. Brominated aromatic compounds can pose environmental hazards and may have toxicological effects, including potential disruption of thyroid function with prolonged exposure.[2][3] Given the lack of specific toxicity data, we must operate under the precautionary principle, treating this compound as potentially hazardous upon inhalation, ingestion, and skin contact.
A structural isomer, (2-Amino-5-bromophenyl)methanol, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is prudent to assume that this compound poses similar risks.
Key Assumed Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[4] | Protects against airborne powder and potential splashes during solution preparation. A face shield offers a broader range of protection for the entire face.[4][5] |
| Skin/Body | A lab coat and disposable arm sleeves.[6] | Prevents contact with exposed skin. A lab coat should be worn at all times in the laboratory.[7] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Protects hands from direct contact. It is crucial to inspect gloves for any signs of degradation before use and to wash hands thoroughly after removal.[8] |
| Respiratory | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the powder.[9] For situations where a fume hood is not feasible or for large spills, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10] |
PPE Selection and Use Workflow The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Keep the container tightly closed to prevent absorption of moisture and contamination.[7]
-
Label the storage area clearly.
Handling and Weighing
Given that this is a powdered substance, the primary risk is the generation of airborne dust which can be inhaled or contaminate surfaces.[12]
Step-by-Step Weighing Procedure:
-
Preparation : Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational.
-
Work Surface : Cover the work surface within the fume hood with absorbent bench paper.[12] This will help contain any minor spills and simplify cleanup.
-
Container Handling : Before opening, gently tap the container to settle the contents. Open the container slowly in the fume hood.
-
Transfer : Use a spatula or scoop to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[12] Transfer the powder in several small scoops if possible.[12]
-
Weighing : If the balance cannot be located inside the fume hood, tare a sealed container, add the material to the container inside the hood, and then seal the container before moving it to the balance for weighing.[6]
-
Cleanup : After weighing, decontaminate the spatula and any other equipment used. Wipe down the work surface with a damp cloth or paper towel to collect any residual dust. Dispose of all contaminated materials as hazardous waste.
Spill Response
In the event of a spill, immediate and appropriate action is crucial.[9]
-
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill cleanup and equipped with appropriate respiratory protection should address the spill.
-
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[13]
-
Liquid Waste : As a halogenated organic compound, liquid waste containing this substance should be collected in a designated "Halogenated Organic Waste" container.[14][15] Do not mix with non-halogenated waste.[14]
-
Labeling : All waste containers must be clearly labeled with their contents.[7][14]
-
Consult EHS : Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for final disposal procedures.[13]
By adhering to these detailed protocols, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your invaluable research.
References
- 1. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
- 2. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10 Health Dangers of Bromine [globalhealing.com]
- 4. hsa.ie [hsa.ie]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

